molecular formula C8H12N2S B1426238 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole CAS No. 1272743-51-7

2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

Cat. No.: B1426238
CAS No.: 1272743-51-7
M. Wt: 168.26 g/mol
InChI Key: YWRBPTPMAPGUPQ-ZETCQYMHSA-N
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Description

2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole is a useful research compound. Its molecular formula is C8H12N2S and its molecular weight is 168.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-6-10-8(5-11-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRBPTPMAPGUPQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272743-51-7
Record name 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole
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Foundational & Exploratory

An In-depth Technical Guide to 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole (CAS 1272743-51-7): A Molecule of Latent Potential

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Comprehensive searches of the scientific and patent literature did not yield specific data for 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole. While this particular molecule remains largely uncharacterized in the public domain, its constituent moieties—the 2-methylthiazole and the (S)-pyrrolidine rings—are well-established pharmacophores. This guide, therefore, adopts a predictive and heuristic approach, synthesizing information from closely related analogues to provide a robust framework for initiating research and development efforts. The protocols and mechanistic hypotheses presented herein are grounded in established principles of medicinal chemistry and are intended to serve as a well-reasoned starting point for the exploration of this promising, yet uncharted, chemical entity.

Introduction: The Thiazole-Pyrrolidine Scaffold in Drug Discovery

The thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in a variety of non-covalent interactions make it a privileged scaffold for targeting a diverse range of biological macromolecules. Similarly, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common feature in numerous natural products and synthetic drugs, often contributing to improved pharmacokinetic properties and providing a key stereochemical anchor for potent and selective target engagement.

The combination of these two pharmacophores in 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole presents a compelling starting point for the discovery of novel therapeutics. The chiral center in the pyrrolidine ring offers the potential for stereospecific interactions with biological targets, a critical factor in modern drug design for enhancing potency and reducing off-target effects.

Physicochemical Properties and Structural Analysis

While experimental data for the target compound is not available, its basic properties can be found in chemical supplier databases.

Table 1: Physicochemical Properties of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

PropertyValueSource
CAS Number 1272743-51-7Enamine
Molecular Formula C₈H₁₂N₂SEnamine
Molecular Weight 168.26 g/mol Enamine
SMILES CC1=NC(=CS1)[C@@H]2CCCN2Enamine

Potential Therapeutic Applications and Biological Targets

Based on the known activities of related thiazole and pyrrolidine derivatives, 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole could be investigated for a range of therapeutic applications.

Antimicrobial Activity

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[1][2][3][4] The thiazole ring can interfere with various bacterial processes, and the pyrrolidine moiety could enhance cellular uptake or interaction with specific bacterial targets.

Anticancer Activity

Numerous thiazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular pathways.[4][5] The pyrrolidine scaffold is also found in several anticancer agents. The combination in the target molecule could lead to novel inhibitors of kinases or other enzymes involved in cancer progression.

Neurological Disorders

The pyrrolidine ring is a common feature in drugs targeting the central nervous system. Thiazole derivatives have also shown potential in treating neurological conditions.[5] Therefore, this scaffold warrants investigation for its potential to modulate neurotransmitter receptors or enzymes implicated in neurodegenerative diseases.

Proposed Synthetic Routes

While a specific synthesis for 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole is not published, a plausible and efficient route can be designed based on established thiazole synthesis methodologies, such as the Hantzsch thiazole synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the thiazole ring, leading back to a protected (S)-proline derivative and a thioamide.

G Target 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole Thiazole_Formation Hantzsch Thiazole Synthesis Target->Thiazole_Formation Disconnection Intermediates Protected (S)-Proline Derivative + Thioacetamide Thiazole_Formation->Intermediates Precursors

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis

A potential forward synthesis could involve the following key steps:

  • Preparation of a suitable (S)-proline derivative: Commercially available (S)-proline can be N-protected (e.g., with a Boc group) and then converted to a halomethyl ketone, such as 2-bromo-1-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)ethan-1-one.

  • Hantzsch thiazole synthesis: The resulting α-haloketone can be condensed with thioacetamide in a suitable solvent (e.g., ethanol) under reflux to form the thiazole ring.[1]

  • Deprotection: The final step would involve the removal of the N-protecting group (e.g., using trifluoroacetic acid for a Boc group) to yield the target compound.

G Proline (S)-Proline Protected_Proline N-Boc-(S)-proline Proline->Protected_Proline N-protection Haloketone α-Haloketone Protected_Proline->Haloketone Activation Protected_Thiazole N-Boc-protected target Haloketone->Protected_Thiazole Hantzsch Synthesis Thioacetamide Thioacetamide Thioacetamide->Protected_Thiazole Target 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole Protected_Thiazole->Target Deprotection

Caption: Proposed synthetic workflow for the target molecule.

Suggested Experimental Protocols

The following are generalized protocols based on the proposed synthesis and potential biological evaluation of the target compound. These should be optimized based on experimental observations.

General Synthetic Protocol

Step 1: Synthesis of N-Boc-2-(2-bromoacetyl)pyrrolidine

  • To a solution of N-Boc-(S)-proline in anhydrous THF at 0 °C, add a suitable activating agent (e.g., isobutyl chloroformate) and N-methylmorpholine.

  • Stir the reaction mixture for 1-2 hours at 0 °C.

  • Filter the resulting salt and treat the filtrate with a freshly prepared solution of diazomethane in diethyl ether.

  • After stirring for several hours, carefully quench the excess diazomethane with HBr (48% in acetic acid).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Step 2: Synthesis of N-Boc-2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

  • Dissolve N-Boc-2-(2-bromoacetyl)pyrrolidine and thioacetamide in ethanol.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Deprotection to yield 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

  • Dissolve the N-Boc protected intermediate in dichloromethane.

  • Add trifluoroacetic acid dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the final product.

Antimicrobial Activity Screening

Broth Microdilution Assay:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Incubate the plates at 37 °C for 24 hours (bacteria) or 25-37 °C for 48 hours (fungi).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.

Future Directions and Conclusion

The lack of specific data for 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole underscores a significant opportunity for novel research. The synthesis and biological evaluation of this compound could lead to the discovery of new therapeutic agents with unique mechanisms of action. The structural simplicity and synthetic tractability of this molecule make it an attractive candidate for library synthesis and structure-activity relationship (SAR) studies.

Future research should focus on:

  • Efficient and scalable synthesis: Optimization of the proposed synthetic route to enable the production of sufficient quantities for thorough biological evaluation.

  • Broad biological screening: Testing the compound against a wide range of biological targets, including microbial strains, cancer cell lines, and key enzymes involved in various diseases.

  • SAR studies: Synthesis and evaluation of analogues to identify key structural features responsible for any observed biological activity and to optimize potency and selectivity.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
  • Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports.
  • Synthesis of some new 2,4-disubstituted thiazoles as possible antibacterial and anti-inflammatory agents. European Journal of Medicinal Chemistry.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences.
  • Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Journal of Applied Pharmaceutical Science.
  • Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. Farmacia.
  • 2-(2-Aminothiazol-4-yl)pyrrolidine-based tartrate diamides as potent, selective and orally bioavailable TACE inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Archives of Biochemistry and Biophysics.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
  • In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure.
  • Discovery of 2-(Methylcarbonylamino) thiazole as PDE4 inhibitors via virtual screening and biological evaluation. Journal of Molecular Graphics and Modelling.
  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules.
  • PBTTT-C14 | CAS#:888491-19-8. Chemsrc.

Sources

2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole: Structure, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, proposed synthesis, and potential biological significance of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole. This molecule represents a novel hybrid scaffold, integrating the pharmacologically significant 1,3-thiazole and the naturally prevalent (2S)-pyrrolidine moieties. Given the absence of this specific compound in current literature, this document leverages established principles of organic chemistry and medicinal chemistry to construct a robust theoretical framework. We present a detailed examination of its structural and stereochemical features, a plausible stereoselective synthetic pathway originating from L-proline, and predicted spectroscopic data for its characterization. Furthermore, by exploring the vast biological activities associated with its constituent heterocycles, we delineate potential avenues for its application in drug discovery and development, particularly in areas such as oncology, and infectious diseases.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with a significant percentage of FDA-approved drugs incorporating these structural motifs.[1] Among them, the thiazole and pyrrolidine rings stand out as "privileged structures" due to their presence in a multitude of biologically active compounds.[2][3]

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1] This scaffold is a key component in numerous pharmaceuticals, exhibiting a wide spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5][6] Its ability to engage in hydrogen bonding, hydrophobic, and π-stacking interactions, along with its metabolic stability, makes it a versatile pharmacophore in drug design.[2]

The pyrrolidine ring , a five-membered saturated nitrogen heterocycle, is a fundamental building block in nature, most notably forming the core of the amino acid proline.[7] This chirality, readily available from the chiral pool, makes it an invaluable synthon for asymmetric synthesis.[7][8] Pyrrolidine derivatives are integral to a vast array of natural alkaloids and synthetic drugs, contributing to their unique three-dimensional structures and ability to interact with biological targets.[7][9][10]

The strategic fusion of these two scaffolds into 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole creates a novel chemical entity with significant potential. The defined (S)-stereochemistry at the pyrrolidine C2 position introduces a critical element for stereospecific interactions with biological macromolecules, while the 2-methyl-thiazole unit offers a stable, aromatic anchor with diverse interaction capabilities. This guide aims to provide a foundational understanding of this promising, yet unexplored, molecule for researchers in drug discovery.

Chemical Structure Analysis

The molecule is comprised of two core heterocyclic systems linked by a carbon-carbon single bond.

  • IUPAC Name: 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

  • Molecular Formula: C₈H₁₂N₂S

  • Molecular Weight: 168.26 g/mol

Structural Components

The structure can be deconstructed into two primary components:

  • 2-methyl-1,3-thiazole: An aromatic ring providing a planar, electron-rich system. The methyl group at the C2 position can influence steric and electronic properties.

  • (2S)-pyrrolidine: A saturated, non-planar ring with a defined stereocenter at the point of attachment (C2) to the thiazole ring. The nitrogen atom in the pyrrolidine ring is a key site for potential secondary interactions or further chemical modification.

Fig. 1: Structural deconstruction of the target molecule.
Stereochemistry: The Chiral Imperative

The designation (2S) specifies the absolute configuration at the chiral center C2 of the pyrrolidine ring. This stereochemical purity is crucial for selective interaction with chiral biological targets like enzymes and receptors. The synthesis must therefore be stereocontrolled to ensure the formation of the desired enantiomer. L-proline, a naturally occurring amino acid with (S)-configuration, serves as an ideal starting material to impart this chirality.[7]

Proposed Stereoselective Synthesis

A robust and plausible synthetic route for 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole can be envisioned via the well-established Hantzsch thiazole synthesis .[11][12][13] This approach involves the condensation of an α-haloketone with a thioamide. The key challenge is the preparation of the chiral α-haloketone precursor from L-proline.

The proposed workflow involves four main stages:

  • Protection and Activation: The nitrogen of L-proline is protected, and the carboxylic acid is converted into a methyl ketone.

  • α-Bromination: The methyl ketone is selectively brominated at the α-position to generate the key α-haloketone intermediate.

  • Hantzsch Cyclization: The chiral α-bromoketone is reacted with thioacetamide to form the 2-methyl-thiazole ring.

  • Deprotection: The protecting group on the pyrrolidine nitrogen is removed to yield the final target molecule.

Start L-Proline Protect Step 1: N-Protection (Boc₂O, NaOH) Start->Protect BocProline N-Boc-L-proline Protect->BocProline Activate Step 2: Weinreb Amide Formation (CDI, then MeONHMe·HCl) BocProline->Activate WeinrebAmide N-Boc-L-proline Weinreb Amide Activate->WeinrebAmide Grignard Step 3: Grignard Reaction (MeMgBr, THF) WeinrebAmide->Grignard Ketone N-Boc-(S)-2-acetylpyrrolidine Grignard->Ketone Brominate Step 4: α-Bromination (CuBr₂, EtOAc/CHCl₃) Ketone->Brominate BromoKetone (S)-1-(N-Boc-pyrrolidin-2-yl)- 2-bromoethan-1-one Brominate->BromoKetone Hantzsch Step 5: Hantzsch Thiazole Synthesis (Thioacetamide, EtOH, Reflux) BromoKetone->Hantzsch ProtectedProduct N-Boc-2-methyl-4- [(2S)-pyrrolidin-2-yl]-1,3-thiazole Hantzsch->ProtectedProduct Deprotect Step 6: Deprotection (TFA or HCl in Dioxane) ProtectedProduct->Deprotect FinalProduct 2-methyl-4-[(2S)-pyrrolidin-2-yl] -1,3-thiazole Deprotect->FinalProduct

Fig. 2: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol (Proposed)

Step 1-3: Synthesis of N-Boc-(S)-2-acetylpyrrolidine This multi-step conversion from N-Boc-L-proline is a standard procedure in organic synthesis. The formation of a Weinreb amide from the carboxylic acid provides a stable intermediate that reacts cleanly with a Grignard reagent (MeMgBr) to yield the desired methyl ketone without over-addition, a common issue with more reactive carbonyl precursors.

Step 4: α-Bromination of N-Boc-(S)-2-acetylpyrrolidine

  • To a solution of N-Boc-(S)-2-acetylpyrrolidine (1.0 eq) in a 1:1 mixture of ethyl acetate and chloroform, add copper(II) bromide (CuBr₂, 2.2 eq).

  • Reflux the mixture with vigorous stirring. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture, filter to remove copper salts, and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product, (S)-1-(N-Boc-pyrrolidin-2-yl)-2-bromoethan-1-one, can be purified by column chromatography on silica gel.

Causality: CuBr₂ is an effective and relatively mild reagent for the α-bromination of ketones. The use of a refluxing solvent system provides the necessary activation energy for the reaction to proceed efficiently.

Step 5: Hantzsch Thiazole Synthesis

  • Dissolve the α-bromoketone from the previous step (1.0 eq) in absolute ethanol.

  • Add thioacetamide (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude N-Boc protected product, which can be purified by chromatography.

Causality: The Hantzsch synthesis is a robust condensation reaction. The nucleophilic sulfur of thioacetamide attacks the electrophilic carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Step 6: Deprotection

  • Dissolve the purified N-Boc protected intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate to yield the final product, 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole.

Causality: The tert-butoxycarbonyl (Boc) group is a standard acid-labile protecting group for amines. TFA provides a strongly acidic medium to efficiently cleave the Boc group, liberating the secondary amine of the pyrrolidine ring.

Predicted Spectroscopic Characterization

The structural elucidation of the final compound would rely on standard spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are predicted.[14][15][16][17][18][19]

Data Type Predicted Observations
¹H NMR Thiazole-H (C5): ~7.0-7.2 ppm (singlet). Thiazole-CH₃ (C2): ~2.7 ppm (singlet). Pyrrolidine-H (C2): ~4.0-4.2 ppm (multiplet, deshielded by thiazole and N). Pyrrolidine-H (C5): ~3.0-3.3 ppm (multiplet). Pyrrolidine-H (C3, C4): ~1.8-2.2 ppm (multiplets). Pyrrolidine-NH: Broad singlet, chemical shift dependent on solvent and concentration.
¹³C NMR Thiazole-C2: ~165-168 ppm. Thiazole-C4: ~150-155 ppm. Thiazole-C5: ~115-120 ppm. Pyrrolidine-C2: ~60-65 ppm. Pyrrolidine-C5: ~46-50 ppm. Pyrrolidine-C3, C4: ~25-35 ppm. Thiazole-CH₃: ~19-21 ppm.
Mass Spec. (EI) Molecular Ion [M]⁺: m/z = 168. Key Fragments: Loss of methyl group (m/z = 153), fragmentation of the pyrrolidine ring (e.g., formation of iminium ion fragments), cleavage of the C-C bond between the rings.

Potential Biological and Pharmacological Significance

While the biological profile of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole has not been reported, the extensive pharmacology of its constituent moieties provides a strong basis for predicting its potential applications.[20][21]

Anticancer and Antimicrobial Potential

Thiazole derivatives are well-documented for their potent anticancer and antimicrobial activities.[2][5][6] They can function as kinase inhibitors, DNA intercalators, or disrupt microbial cell wall synthesis. The pyrrolidine scaffold is also found in numerous natural products with antimicrobial and anticancer effects.[9][22] The hybrid nature of the target molecule could lead to synergistic or novel mechanisms of action. For instance, the pyrrolidine moiety might enhance cell permeability or solubility, delivering the cytotoxic thiazole core more effectively to its intracellular target.

Bioisosteric Replacement and Drug Design

In medicinal chemistry, the thiazole ring is often used as a bioisostere for other functional groups, such as phenyl or amide groups.[23][24][25] This substitution can improve metabolic stability, modulate electronic properties, and introduce new interaction points without drastically altering the molecule's overall shape. The title compound could serve as a valuable scaffold where the pyrrolidinyl-thiazole unit is used to mimic larger or more complex pharmacophores, potentially leading to compounds with improved pharmacokinetic profiles.

Neurological and Inflammatory Applications

Derivatives of both thiazole and pyrrolidine have shown promise in treating neurodegenerative diseases and inflammation.[3][26] For example, certain thiazoles act as neuroprotective agents, while pyrrolidine-containing drugs are used to treat a range of central nervous system disorders.[26][27] The combination of these two rings could yield compounds with dual-action capabilities or novel activities in these therapeutic areas.

Conclusion

2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole is a novel, chiral heterocyclic compound with significant, albeit currently theoretical, potential in the field of drug discovery. This guide has provided a comprehensive analysis of its chemical structure, highlighting the importance of its stereochemistry. A plausible, stereoselective synthetic route based on the Hantzsch thiazole synthesis has been proposed, complete with a detailed experimental protocol and mechanistic rationale. Furthermore, by analyzing the well-established pharmacological profiles of its thiazole and pyrrolidine components, we have projected its potential as a valuable scaffold for developing new therapeutic agents. This document serves as a foundational resource to stimulate further experimental investigation into the synthesis and biological evaluation of this promising molecule.

References

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2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive scientific overview of the chiral heterocyclic compound, 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole. This molecule integrates two pharmacologically significant scaffolds: the versatile 1,3-thiazole ring and the stereochemically defined (S)-pyrrolidine moiety, a common proline mimetic. While this specific molecule is not extensively cataloged in public databases, its structure suggests significant potential as a modulator of enzymatic activity, particularly as an inhibitor of D-amino acid oxidase (DAAO). This guide delineates a robust, plausible synthetic route, details its predicted physicochemical properties, proposes a primary mechanism of action grounded in current neuropharmacology, and outlines standard protocols for its analytical characterization. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge required to synthesize, evaluate, and further explore the therapeutic applications of this promising chemical entity.

Introduction and Rationale

The confluence of a thiazole nucleus and a pyrrolidine ring in a single molecular entity creates a compelling scaffold for drug discovery. The thiazole ring is a core component of numerous FDA-approved drugs and biologically active agents, valued for its metabolic stability and ability to engage in diverse non-covalent interactions.[1][2][3] Similarly, the pyrrolidine ring, particularly the chiral (S)-enantiomer derived from L-proline, is a cornerstone of peptidomimetic and asymmetric synthesis, frequently used to target protein-protein interactions and enzyme active sites.[4]

The specific arrangement in 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole suggests a molecule designed to probe enzyme active sites. Given the structural similarities of its pyrrolidine component to amino acids and the established role of thiazoles in enzyme inhibition, a primary hypothesis for its biological function is the inhibition of D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that degrades D-amino acids, most notably D-serine, a critical co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[5] By inhibiting DAAO, endogenous D-serine levels can be elevated, enhancing NMDA receptor function. This strategy is under active investigation for treating the negative and cognitive symptoms of schizophrenia, which are linked to NMDA receptor hypofunction.[5] This guide will explore the title compound through the lens of its potential as a novel DAAO inhibitor.

Nomenclature and Physicochemical Properties

IUPAC Name and Identifiers
  • Systematic IUPAC Name: 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

  • Stereochemistry: The designation (2S) refers to the absolute configuration of the stereocenter at position 2 of the pyrrolidine ring, corresponding to that of natural L-proline.

Predicted Physicochemical Properties

As this compound is not widely listed in chemical databases, its properties have been calculated based on its structure. These values are essential for planning experimental work, including reaction setup, purification, and formulation.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₈H₁₂N₂SDefines the elemental composition and exact mass for mass spectrometry analysis.
Molecular Weight 168.26 g/mol Fundamental property for all stoichiometric calculations in synthesis and assay preparation.
Monoisotopic Mass 168.07212 g/mol Crucial for high-resolution mass spectrometry (HRMS) to confirm identity.
Calculated LogP 1.1 - 1.5Predicts lipophilicity; a value in this range suggests good membrane permeability potential.
Topological Polar Surface Area (TPSA) 41.1 ŲIndicates potential for oral bioavailability; values < 140 Ų are generally favorable.
Hydrogen Bond Donors 1 (pyrrolidine N-H)Influences solubility and receptor binding interactions.
Hydrogen Bond Acceptors 2 (thiazole N and S atoms)Influences solubility and receptor binding interactions.

Synthesis and Characterization

Retrosynthetic Analysis and Strategy

The synthesis of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole can be efficiently achieved via the classic Hantzsch thiazole synthesis.[6] This powerful reaction forms the thiazole ring by condensing a thioamide with an α-halocarbonyl compound.

Our strategy employs thioacetamide as the source of the C2-methyl and sulfur components. The key challenge lies in preparing the requisite α-haloketone precursor derived from L-proline, which must be N-protected to prevent side reactions and maintain stereochemical integrity. A tert-butyloxycarbonyl (Boc) group is an ideal protecting group due to its stability under the reaction conditions and its facile removal under acidic conditions.

Synthesis Workflow Diagram

The following diagram outlines the proposed multi-step synthesis.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Weinreb Amide Formation cluster_2 Step 3: Ketone Synthesis cluster_3 Step 4: α-Bromination cluster_4 Step 5: Hantzsch Thiazole Synthesis cluster_5 Step 6: Deprotection A L-Proline B (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-Pro-OH) A->B (Boc)₂O, Base (e.g., NaOH, Dioxane/H₂O) D (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (Weinreb Amide) B->D Coupling Agent (e.g., HATU, DIEA, DMF) C N,O-Dimethylhydroxylamine (Weinreb Amine) C->D E (S)-tert-butyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate D->E 1. MeMgBr or MeLi (Grignard/Organolithium) 2. Mild Acidic Workup F (S)-tert-butyl 2-(1-bromo-2-oxopropyl)pyrrolidine-1-carboxylate E->F CuBr₂, EtOAc/CHCl₃ or NBS H (S)-tert-butyl 2-(2-methyl-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate F->H EtOH, Reflux G Thioacetamide G->H I 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole (Final Product) H->I Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane

Caption: Proposed synthetic workflow for 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole.

Detailed Experimental Protocol

Causality and Rationale: This protocol is designed for robustness and stereochemical control. The use of a Weinreb amide in Step 2 is critical; it prevents over-addition of the organometallic reagent in Step 3, cleanly stopping at the ketone stage. α-Bromination with CuBr₂ (Step 4) is often preferred for its selectivity. The final deprotection (Step 6) uses strong acid to efficiently remove the Boc group without affecting the thiazole ring.

  • Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-Pro-OH)

    • Dissolve L-proline (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH (aq).

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature.

    • Allow the mixture to warm to room temperature and stir for 12-18 hours.

    • Acidify the mixture to pH 2-3 with 1M HCl (aq) and extract with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.

  • Step 2-5: Synthesis of the Protected Thiazole Intermediate

    • Follow established literature procedures for converting the Boc-Pro-OH into the key α-bromoketone intermediate via a Weinreb amide.[4]

    • To a solution of the crude α-bromoketone (1.0 eq) in absolute ethanol, add thioacetamide (1.1 eq).

    • Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and neutralize with a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain (S)-tert-butyl 2-(2-methyl-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate.

  • Step 6: Deprotection to Yield the Final Product

    • Dissolve the purified Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

    • Stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize excess acid.

    • Extract the aqueous layer with DCM. Combine organic layers, dry over MgSO₄, and concentrate to yield the final product. Further purification can be achieved by recrystallization or chromatography if necessary.

Analytical Characterization Protocol
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the thiazole C2-methyl group (~2.7 ppm), a singlet for the thiazole C5-proton (~7.0 ppm), a multiplet for the pyrrolidine C2-proton (~4.5-5.0 ppm), and complex multiplets for the remaining pyrrolidine protons. The N-H proton will appear as a broad singlet.[7]

    • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the thiazole carbons (C2 ~165 ppm, C4 ~150 ppm, C5 ~115 ppm), the C2-methyl group (~19 ppm), and the four distinct pyrrolidine carbons.

  • Mass Spectrometry (MS):

    • LC-MS (ESI+): The primary analytical tool for monitoring reaction progress and confirming product identity. Expect to find the [M+H]⁺ ion at m/z 169.08.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is suitable for purity analysis.[8]

    • Purity Assessment: Final compound purity should be ≥95% as determined by HPLC with UV detection (e.g., at 254 nm).

Proposed Mechanism of Action: DAAO Inhibition

D-amino acid oxidase (DAAO) is a key enzyme in the metabolic pathway of D-serine, a crucial co-agonist for the NMDA receptor.[5] Inhibition of DAAO is a validated therapeutic strategy to increase synaptic D-serine levels, thereby potentiating NMDA receptor activity.

The structure of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole is well-suited for competitive inhibition at the DAAO active site.[9] The pyrrolidine ring can mimic the substrate's amino acid backbone, while the thiazole moiety can occupy an adjacent hydrophobic pocket, forming favorable interactions that stabilize the enzyme-inhibitor complex.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action.

G cluster_0 DAAO-Mediated Degradation (Normal) cluster_1 Therapeutic Intervention cluster_2 Downstream Effect d_serine D-Serine daao DAAO Enzyme d_serine->daao Substrate d_serine_inc Increased Synaptic D-Serine products Metabolic Products daao->products Catalysis daao_inhibited DAAO Enzyme inhibitor 2-methyl-4-[(2S)-pyrrolidin- 2-yl]-1,3-thiazole inhibitor->daao_inhibited Competitive Inhibition nmda NMDA Receptor d_serine_inc->nmda Co-agonist Binding signal Enhanced Neuronal Signaling & Plasticity nmda->signal

Caption: Proposed mechanism of DAAO inhibition and its effect on NMDA receptor signaling.

Potential Applications and Future Directions

The primary therapeutic application for a potent and selective DAAO inhibitor like 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole would be in the treatment of central nervous system disorders characterized by NMDA receptor hypofunction.

Potential IndicationRationaleKey References
Schizophrenia To ameliorate negative symptoms (e.g., anhedonia, avolition) and cognitive deficits by enhancing NMDA signaling.[5]
Neuropathic Pain To reduce pain hypersensitivity, as the DAAO co-product H₂O₂ has been implicated in pain signaling.[5]
Cognitive Enhancement As an adjunct therapy in diseases involving cognitive decline, such as Alzheimer's disease.[10][11]

Future work should focus on:

  • Confirmation of Synthesis: Executing the proposed synthesis and fully characterizing the final compound.

  • In Vitro Biological Evaluation: Performing enzyme inhibition assays to determine the IC₅₀ value against human DAAO and assessing selectivity against other oxidases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the C2-substituent on the thiazole ring and the stereochemistry or substitution on the pyrrolidine ring to optimize potency and drug-like properties.

  • In Vivo Proof of Concept: Evaluating the compound in animal models of schizophrenia or neuropathic pain to assess its efficacy and pharmacokinetic profile.

Conclusion

2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole represents a structurally novel and synthetically accessible compound with significant therapeutic potential. Its design logically combines two privileged heterocyclic scaffolds to target D-amino acid oxidase, an enzyme of high interest for the treatment of CNS disorders. The detailed synthetic and analytical protocols provided in this guide offer a clear path for researchers to produce and evaluate this molecule. Subsequent biological testing is warranted to validate the proposed mechanism of action and to establish this scaffold as a new avenue for the development of next-generation neurological drugs.

References

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A Strategic In-Depth Technical Guide to the Biological Activity Screening of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Novel Thiazole-Pyrrolidine Scaffold

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide for the systematic biological activity screening of the novel chemical entity, 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole. The convergence of the thiazole and pyrrolidine moieties within this single molecular framework presents a compelling starting point for a drug discovery campaign. The thiazole ring is a privileged scaffold, integral to the structure of numerous FDA-approved drugs, exhibiting a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Concurrently, the incorporation of a pyrrolidine ring has been shown to enhance the biological activities of various compounds.[3]

This guide is designed not as a rigid template, but as a dynamic, logic-driven roadmap. As senior application scientists, we recognize that the most effective screening cascades are those that are adaptable and informed by the accumulating data. Therefore, this document emphasizes the causality behind each experimental choice, creating a self-validating system where each stage of the screening process logically flows from the last, ensuring a rigorous and efficient evaluation of this promising compound.

Section 1: Foundational Screening – Establishing a Baseline of Biological Interaction

The initial phase of our investigation is designed to cast a wide net, identifying potential areas of biological activity and concurrently flagging any overt liabilities. This stage is crucial for establishing a foundational understanding of the compound's behavior in biological systems.

In Silico ADME-Tox Profiling: A Predictive First Pass

Before committing to resource-intensive wet lab experiments, a preliminary in silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is an indispensable first step.[4][5] This computational screening provides early insights into the potential "drug-likeness" of our candidate molecule and helps to anticipate potential challenges in later stages of development.

Experimental Protocol: In Silico ADME-Tox Prediction

  • Input: Obtain the 2D or 3D structure of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole in a suitable format (e.g., SMILES, SDF).

  • Platform Selection: Utilize a validated computational platform such as the SwissADME web tool or similar software packages.

  • Parameter Analysis: Evaluate key descriptors including, but not limited to:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA).

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) inhibition.

    • Drug-Likeness: Lipinski's Rule of Five, Veber's rules.

    • Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

  • Data Interpretation: Analyze the predicted parameters to identify any potential liabilities that may require further investigation or medicinal chemistry optimization.

Foundational Cytotoxicity Assessment: The Viability Checkpoint

A fundamental aspect of any screening campaign is to determine the compound's inherent cytotoxicity. This information is critical for distinguishing between targeted pharmacological effects and non-specific toxicity. The MTT assay, a colorimetric method that measures cellular metabolic activity, serves as a robust and high-throughput initial screen for this purpose.[6][7]

Experimental Protocol: MTT Cell Viability Assay [6][8][9][10]

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver]) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Following the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Table 1: Representative Data from Foundational Cytotoxicity Screening

Cell LineCell TypeIC50 (µM)
MCF-7Breast Cancer> 100
A549Lung Cancer85.3
HepG2Liver Cancer> 100
HEK293Normal Kidney> 100

This is example data and does not reflect actual experimental results.

Section 2: Tier 1 Screening – Probing Predicted Therapeutic Areas

Based on the established biological activities of thiazole derivatives, our Tier 1 screening will focus on four primary areas: anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. The results from this tier will guide the allocation of resources for more in-depth, mechanism-of-action studies.

G cluster_0 Tier 1 Screening Cascade A 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole B Anticancer Screening (e.g., Cell Proliferation Assay) A->B C Anti-inflammatory Screening (e.g., COX-2 Inhibition Assay) A->C D Antimicrobial Screening (e.g., Broth Microdilution) A->D E Anticonvulsant Screening (e.g., In Vitro Neuroprotection Assay) A->E

Caption: Tier 1 parallel screening approach.

Anticancer Activity Screening

Given the prevalence of thiazole-containing anticancer drugs, a more focused assessment of antiproliferative activity is warranted.[11]

Experimental Protocol: High-Throughput Cell Proliferation Assay (e.g., CyQUANT® Direct Cell Proliferation Assay)

This assay provides a more sensitive and direct measure of cell number compared to metabolic assays like MTT.

  • Cell Plating: Seed a diverse panel of cancer cell lines in 96- or 384-well plates.

  • Compound Incubation: Treat cells with a concentration range of the test compound for 72 hours.

  • Lysis and Staining: Add the CyQUANT® GR dye/lysis buffer to the wells.

  • Fluorescence Measurement: Incubate for 15-60 minutes at 37°C and measure fluorescence (excitation ~485 nm, emission ~530 nm).

  • Analysis: Determine the GI50 (concentration for 50% growth inhibition).

Anti-inflammatory Activity Screening

Chronic inflammation is a key driver of many diseases. The inhibition of cyclooxygenase-2 (COX-2) is a well-established anti-inflammatory mechanism.[12][13]

Experimental Protocol: In Vitro COX-2 Inhibition Assay [14][15]

  • Enzyme and Compound Preparation: Prepare human recombinant COX-2 enzyme and a dilution series of the test compound.

  • Incubation: Pre-incubate the enzyme with the compound or vehicle control.

  • Reaction Initiation: Add arachidonic acid as the substrate.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percent inhibition of COX-2 activity and determine the IC50 value.

Antimicrobial Activity Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiazole derivatives have shown promise in this area.[16]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [1][17][18][19][20]

  • Bacterial and Fungal Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Table 2: Representative Data from Tier 1 Antimicrobial Screening

MicroorganismTypeMIC (µg/mL)
S. aureusGram-positive16
E. coliGram-negative> 128
C. albicansFungi64

This is example data and does not reflect actual experimental results.

Anticonvulsant Activity Screening

The pyrrolidine moiety, in particular, suggests potential activity in the central nervous system, including anticonvulsant effects.[3]

Experimental Protocol: In Vitro Neuroprotection Assay

  • Neuronal Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Induction of Excitotoxicity: Treat the cells with an excitotoxic agent such as glutamate or NMDA.

  • Co-treatment: Co-treat the cells with the test compound at various concentrations.

  • Viability Assessment: After 24-48 hours, assess cell viability using an appropriate method (e.g., LDH release assay or a fluorescent viability stain).

  • Analysis: Determine the neuroprotective effect of the compound by its ability to rescue cells from excitotoxicity-induced death.

Section 3: Tier 2 Screening – Target Deconvolution and Mechanism of Action

Positive "hits" from Tier 1 screening will advance to Tier 2, which focuses on identifying the specific molecular targets and elucidating the mechanism of action.

G cluster_0 Tier 2 Screening Funnel A Tier 1 Hit B Target Identification (e.g., CETSA) A->B Confirm Target Engagement C Target-Specific Biochemical/Biophysical Assays B->C Validate Interaction D Cellular Pathway Analysis C->D Elucidate Cellular Effects E Mechanism of Action Confirmed D->E

Caption: Tier 2 screening funnel for hit validation.

Target Identification: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to identify the direct cellular targets of a compound by measuring changes in the thermal stability of proteins upon ligand binding.[11][21][22][23]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) [11][21][22][23]

  • Cell Treatment: Treat intact cells with the test compound or vehicle.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Unbound and less stable proteins will denature and precipitate.

  • Soluble Fraction Collection: Separate the soluble protein fraction by centrifugation.

  • Target Detection: Identify and quantify the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Target Validation and Characterization

Once a putative target is identified, its interaction with the compound must be validated using orthogonal, target-specific assays. For instance, if a kinase is identified as a target, a kinase inhibition assay would be performed.

Experimental Protocol: Kinase Inhibition Assay

  • Assay Setup: In a microplate, combine the recombinant kinase, a suitable substrate, and ATP.

  • Compound Addition: Add the test compound at various concentrations.

  • Reaction and Detection: Incubate to allow for phosphorylation of the substrate. The extent of phosphorylation can be measured using various methods, such as fluorescence, luminescence, or radioactivity.

  • IC50 Determination: Calculate the IC50 value of the compound for the specific kinase.

In Vivo Proof-of-Concept

For compounds with compelling in vitro activity and a validated mechanism of action, progression to in vivo models is the next logical step. The choice of model will be dictated by the therapeutic area of interest. For example, a compound with potent anticonvulsant activity in vitro would be tested in a rodent seizure model.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test [16][24][25][26][27]

  • Animal Model: Use adult male mice or rats.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Induction of Seizure: At the time of predicted peak effect, induce a seizure by delivering a brief electrical stimulus through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • ED50 Determination: The effective dose 50 (ED50) is the dose that protects 50% of the animals from the tonic hindlimb extension.

Section 4: Regulatory Considerations and Future Directions

All preclinical safety testing should be conducted in compliance with Good Laboratory Practices (GLP) as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[2][28][29][30][31] This ensures the quality and integrity of the data submitted for an Investigational New Drug (IND) application.

The screening cascade outlined in this guide provides a robust framework for the initial biological evaluation of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole. The data generated will not only reveal the therapeutic potential of this novel scaffold but also guide future medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties.

References

  • Antimicrobial susceptibility testing (Broth microdilution method). Rakuno Gakuen University. Available from: [Link]

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  • Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry. Available from: [Link]

  • The discovery of potential tumor necrosis factor alpha converting enzyme inhibitors via implementation of K Nearest Neighbor QSAR analysis. Pharmacia. Available from: [Link]

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  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. Available from: [Link]

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  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

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  • Human TNF α converting enzyme (TACE) ELISA Kit. Abbkine. Available from: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information (NCBI). Available from: [Link]

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  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal. Available from: [Link]

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A Preliminary Technical Guide to the Synthesis and Evaluation of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The confluence of the thiazole and pyrrolidine scaffolds in a single molecular entity presents a compelling opportunity for the discovery of novel therapeutic agents. The thiazole ring is a well-established pharmacophore found in a multitude of approved drugs, valued for its diverse biological activities.[1][2] Similarly, the chiral pyrrolidine motif is a cornerstone of many natural products and synthetic drugs, often imparting crucial stereochemical control and influencing binding affinity to biological targets. This guide provides a comprehensive, albeit preliminary, technical framework for the synthesis, characterization, and biological evaluation of a specific chiral hybrid molecule: 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole. In the absence of direct literature on this precise compound, this document leverages established chemical principles and data from closely related analogues to propose a robust investigational plan. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space.

Rationale and Design Strategy

The core concept behind the target molecule is the strategic hybridization of two pharmacologically significant moieties.

  • The Thiazole Core: This five-membered heterocycle is known to exhibit a wide array of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4][5] The substitution pattern at the 2- and 4-positions is critical for modulating this activity. A methyl group at the 2-position is a common feature in many active thiazole derivatives.

  • The (2S)-Pyrrolidine Moiety: The inclusion of the chiral (S)-pyrrolidine ring, derived from the natural amino acid L-proline, serves multiple purposes. It introduces a key stereocenter, which can lead to stereospecific interactions with chiral biological targets like enzymes and receptors. Furthermore, the basic nitrogen of the pyrrolidine can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the molecule's pharmacokinetic properties, such as solubility and cell permeability. Studies on other thiazole-pyrrolidine hybrids have demonstrated promising antibacterial and anticonvulsant activities.[6][7]

This guide proposes a logical pathway from chemical synthesis to biological screening to ascertain the therapeutic potential of this novel hybrid molecule.

Proposed Synthetic Pathway

The classical Hantzsch thiazole synthesis provides the most logical and versatile approach for constructing the target 2,4-disubstituted thiazole ring.[8][9] This reaction involves the condensation of an α-haloketone with a thioamide. Our proposed route begins with the readily available and chiral N-Boc-(S)-proline to ensure the final product retains the desired stereochemistry.

The overall synthetic strategy is a three-step process:

  • Synthesis of the Weinreb Amide: Conversion of N-Boc-(S)-proline to its corresponding N,O-dimethylhydroxylamide (Weinreb amide) derivative. This intermediate is stable and less prone to over-addition, making it ideal for the subsequent step.

  • Ketone Formation and α-Bromination: Reaction of the Weinreb amide with a methyl Grignard reagent to form the methyl ketone, followed by selective α-bromination to yield the key α-bromoketone intermediate.

  • Hantzsch Thiazole Cyclization: Condensation of the α-bromoketone with thioacetamide to form the final product, 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole, followed by deprotection of the Boc group.

G cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: α-Bromoketone Synthesis cluster_2 Step 3: Hantzsch Cyclization & Deprotection A N-Boc-(S)-proline B N-Boc-(S)-prolinyl Weinreb Amide A->B  EDC, HOBt,  N,O-dimethylhydroxylamine·HCl,  NMM, DCM, 0°C to rt B_clone C N-Boc-(S)-2-acetylpyrrolidine D N-Boc-(S)-2-(bromoacetyl)pyrrolidine C->D  CuBr2, EtOAc/CHCl3, reflux D_clone B_clone->C  MeMgBr, THF, 0°C E N-Boc protected target F 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole (Final Product) E->F  TFA or 4M HCl in Dioxane D_clone->E  Thioacetamide, Ethanol, reflux

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols: Synthesis

Step 1: Synthesis of tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate (Weinreb Amide)

  • To a stirred solution of N-Boc-(S)-proline (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

  • Slowly add N-methylmorpholine (NMM, 2.5 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure Weinreb amide.

    • Causality: The use of EDC/HOBt is a standard peptide coupling condition that efficiently forms the amide bond while minimizing racemization. The Weinreb amide is chosen as it cleanly converts to a ketone upon reaction with a Grignard reagent without the side reactions (e.g., tertiary alcohol formation) often seen with esters or acid chlorides.

Step 2: Synthesis of tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate (α-Bromoketone)

  • Dissolve the Weinreb amide (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to 0 °C under a nitrogen atmosphere.

  • Add methylmagnesium bromide (MeMgBr, 1.5 eq, 3.0 M solution in diethyl ether) dropwise.

  • Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully by adding saturated NH₄Cl solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude N-Boc-(S)-2-acetylpyrrolidine.

  • Dissolve the crude ketone in a 1:1 mixture of ethyl acetate and chloroform (0.2 M).

  • Add copper(II) bromide (CuBr₂, 2.2 eq) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture, filter to remove copper salts, and concentrate the filtrate.

  • Purify the residue by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the α-bromoketone.

    • Causality: The Grignard reaction with the Weinreb amide is a highly reliable method for ketone synthesis. Subsequent bromination using CuBr₂ is a standard and effective method for the α-bromination of ketones.

Step 3: Synthesis of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

  • Dissolve the α-bromoketone (1.0 eq) from Step 2 and thioacetamide (1.2 eq) in absolute ethanol (0.3 M).

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the crude Boc-protected product.

  • Dissolve the crude material in DCM (0.2 M) and add trifluoroacetic acid (TFA, 10 eq).

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture, re-dissolve in DCM, and wash with saturated NaHCO₃ solution to neutralize excess acid.

  • Extract the aqueous layer with DCM. Combine all organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography (Silica gel, DCM/Methanol gradient with 1% NH₄OH) to yield the title compound.

    • Causality: The Hantzsch reaction is a robust method for thiazole synthesis. Refluxing in ethanol provides the necessary thermal energy for the condensation and cyclization to occur. TFA is a strong acid that effectively cleaves the Boc protecting group under mild conditions.

Physicochemical Properties and Characterization

A thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Table 1: Predicted Physicochemical Properties

Property Predicted Value
Molecular Formula C₈H₁₂N₂S
Molecular Weight 168.26 g/mol
LogP (Predicted) 1.2 - 1.6
Topological Polar Surface Area 41.1 Ų
Hydrogen Bond Donors 1

| Hydrogen Bond Acceptors | 2 |

Standard Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the final product in 0.6 mL of CDCl₃ or MeOD.

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR signals: A singlet for the thiazole C5-H (~7.0 ppm), a singlet for the C2-methyl group (~2.7 ppm), and a series of multiplets for the pyrrolidine ring protons. The N-H proton will be a broad singlet.

    • Expected ¹³C NMR signals: Resonances for the thiazole C2, C4, and C5 carbons (~165, 155, and 115 ppm, respectively), a signal for the methyl carbon (~19 ppm), and signals for the four distinct pyrrolidine carbons.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in methanol or acetonitrile.

    • Analyze using Electrospray Ionization (ESI) in positive mode.

    • Expected Result: A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 169.08.

  • Infrared (IR) Spectroscopy:

    • Acquire the spectrum using a KBr pellet or as a thin film.

    • Expected Bands: Characteristic C=N stretching of the thiazole ring (~1550-1620 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and N-H stretching (~3200-3400 cm⁻¹).

  • Chiral Integrity Analysis:

    • Dissolve the sample in an appropriate solvent (e.g., ethanol).

    • Measure the specific rotation using a polarimeter.

    • Alternatively, develop a chiral HPLC method to confirm enantiomeric purity.

    • Self-Validation: Comparing the obtained spectral data with predicted values and data from similar structures in the literature will validate the compound's identity. The chiral analysis confirms that the synthesis preserved the stereochemistry from the starting material.

Proposed Biological Evaluation

Based on the known activities of related thiazole and pyrrolidine derivatives, a tiered screening approach is proposed to efficiently identify potential therapeutic applications.[6][7][10][11]

G cluster_primary Primary Screening cluster_secondary Secondary / Mechanistic Assays A Test Compound: 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole B Antimicrobial Screening (MIC Assay) A->B C Anticonvulsant Screening (MES & scPTZ Models) A->C D Cytotoxicity Screening (MTT Assay vs. Cancer Lines) A->D E Bactericidal/Fungicidal Kinetics B->E If Active F GABA Level Estimation Neuroreceptor Binding C->F If Active G Apoptosis / Cell Cycle Analysis D->G If Active

Caption: Proposed workflow for biological activity screening.

Protocol 1: Antimicrobial Activity Screening
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (for bacteria), RPMI-1640 medium (for fungi), bacterial and fungal inoculums, test compound, positive control antibiotics (e.g., Ciprofloxacin, Gentamicin), and a negative control (DMSO).

  • Procedure (Broth Microdilution): a. Prepare a stock solution of the test compound in DMSO. b. In each well of a 96-well plate, add 50 µL of broth. c. Add 50 µL of the compound stock to the first well and perform a two-fold serial dilution across the plate. d. Prepare a standardized inoculum of each microbial strain (e.g., 0.5 McFarland standard). e. Add 50 µL of the inoculum to each well. f. Incubate the plates at 37 °C for 18-24 hours (for bacteria) or 24-48 hours (for fungi). g. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

  • Proposed Microbial Panel:

    • Gram-positive: Staphylococcus aureus, Bacillus cereus[6][10]

    • Gram-negative: Escherichia coli, Pseudomonas aeruginosa[6]

    • Fungi: Candida albicans[4]

    • Rationale: This panel includes representative and clinically relevant pathogens, allowing for an initial assessment of the compound's spectrum of activity.

Protocol 2: Anticonvulsant Activity Screening
  • Objective: To assess the anticonvulsant potential in standard rodent models.[7][12][13]

  • Models: a. Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures. b. Subcutaneous Pentylenetetrazole (scPTZ) Test: A model for absence seizures.

  • Procedure: a. Administer the test compound intraperitoneally (i.p.) to groups of mice at various doses (e.g., 30, 100, 300 mg/kg). b. After a set pre-treatment time (e.g., 30-60 minutes), induce seizures. c. For the MES test, apply an electrical stimulus via corneal electrodes. Protection is defined as the absence of the hind limb tonic extensor component of the seizure. d. For the scPTZ test, administer a convulsant dose of PTZ subcutaneously. Protection is defined as the absence of clonic spasms for at least 5 seconds. e. Record the number of animals protected at each dose to determine the median effective dose (ED₅₀).

    • Rationale: The MES and scPTZ tests are the gold-standard primary screening models in anticonvulsant drug discovery, providing initial insights into the potential mechanism and spectrum of activity.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically grounded plan for the preliminary investigation of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole. The proposed synthetic route is robust and relies on well-established chemical transformations, ensuring a high probability of success. The characterization and biological screening protocols are based on industry-standard methodologies, designed to provide clear, actionable data.

Positive results in the proposed primary screens would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) studies: Synthesizing analogs by modifying the substituent at the 2-position of the thiazole ring and exploring different stereoisomers of the pyrrolidine moiety.

  • In-depth mechanistic studies: Investigating the specific molecular targets responsible for any observed biological activity.

  • Pharmacokinetic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By systematically executing the plan detailed herein, researchers can effectively probe the therapeutic potential of this novel chemical entity.

References

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Methodological & Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole, a heterocyclic compound of interest in drug discovery and development. The document outlines detailed protocols for sample preparation, and the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra. By elucidating the causality behind experimental choices, this guide serves as a practical resource for researchers, scientists, and drug development professionals, enabling them to obtain high-quality NMR data for unambiguous structure verification and characterization.

Introduction: The Structural Significance of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

The molecule 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole integrates two key heterocyclic scaffolds: a thiazole and a pyrrolidine ring. Thiazole derivatives are known for a wide range of pharmacological activities, including antimicrobial and anticancer properties[1]. Similarly, the pyrrolidine motif is a common feature in many natural products and synthetic drugs[2]. The specific stereochemistry at the C2 position of the pyrrolidine ring ((2S)) adds a layer of complexity and is crucial for its biological activity and interaction with chiral targets.

Given the nuanced three-dimensional structure and the presence of multiple proton and carbon environments, NMR spectroscopy is an indispensable tool for the unequivocal structural elucidation and purity assessment of this compound. This guide will detail the application of a suite of NMR experiments, including ¹H, ¹³C, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to achieve a complete spectral assignment.

Experimental Design: A Self-Validating Approach

The experimental workflow is designed as a self-validating system, where each experiment provides a layer of data that corroborates the others, leading to a confident and complete structural assignment.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation prep Compound Solubilization (e.g., CDCl3, DMSO-d6) H1 ¹H NMR (Proton Environments & Coupling) prep->H1 Initial Structural Insights C13 ¹³C NMR & DEPT (Carbon Environments & Multiplicity) H1->C13 Complementary Information COSY ¹H-¹H COSY (Proton-Proton Correlations) C13->COSY Foundation for 2D HSQC ¹H-¹³C HSQC (Direct C-H Correlations) COSY->HSQC Confirming Spin Systems HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) HSQC->HMBC Building the Carbon Skeleton analysis Spectral Interpretation & Structure Verification HMBC->analysis Final Structure Confirmation

Figure 1: A self-validating workflow for the complete NMR-based structural elucidation of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole.

Detailed Protocols

Sample Preparation: The Foundation of High-Quality Spectra

The quality of the final NMR spectrum is critically dependent on meticulous sample preparation. The primary objective is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter.

Protocol:

  • Analyte Quantity: For a standard 5 mm NMR tube, accurately weigh 5-10 mg of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C spectra within a reasonable time frame[3].

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points for many organic molecules[4]. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently vortex or swirl the vial until the sample is completely dissolved[5].

  • Filtration (Critical Step): To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube[1].

  • Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a permanent marker.

1D NMR Acquisition: The Initial Overview

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information about the molecular structure.

¹H NMR Acquisition Protocol:

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Number of Scans: 16-64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.

¹³C NMR Acquisition Protocol:

  • Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.

  • Acquisition Parameters:

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required[6].

    • Relaxation Delay (d1): 2 seconds is a common value.

  • DEPT (Distortionless Enhancement by Polarization Transfer): It is highly recommended to acquire DEPT-135 and DEPT-90 spectra. These experiments differentiate between CH, CH₂, and CH₃ groups, which is invaluable for spectral assignment[7].

2D NMR Acquisition: Unraveling the Connectivity

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing through-bond correlations between nuclei.

¹H-¹H COSY (Correlation Spectroscopy) Protocol:

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds)[6].

  • Acquisition: A standard gradient-selected COSY (gCOSY) experiment is recommended for its clean spectra.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Protocol:

  • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlations)[8].

  • Acquisition: A standard gradient-selected HSQC experiment with sensitivity enhancement is preferred.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Protocol:

  • Purpose: To identify longer-range correlations between protons and carbons (typically over 2-4 bonds). This is key for connecting different spin systems and identifying quaternary carbons[7].

  • Acquisition: A standard gradient-selected HMBC experiment is used. The long-range coupling delay can be optimized (e.g., for J = 8 Hz) to enhance correlations.

Spectral Interpretation and Predicted Data

G cluster_structure Numbered Structure of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole mol mol struct_label N1=C(C(S1)=CN2CCCC2)C Thiazole Ring: C2: Methyl group attached C4: Pyrrolidine group attached C5: Proton attached N3 S1 Pyrrolidine Ring: C2': Attached to Thiazole C4 C3', C4', C5': Methylene groups N1': NH group Methyl Group: C6: Attached to Thiazole C2

Figure 2: Numbered structure of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole for NMR assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts (in ppm) in CDCl₃. These values are estimates and may vary depending on the actual experimental conditions.

Atom NumberPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale for Prediction
Thiazole Ring
C2-~165-170Typical chemical shift for a C2 carbon in a 2-methylthiazole.
C4-~150-155The C4 carbon is attached to the pyrrolidine ring, leading to a downfield shift.
C5~6.8-7.2~110-115The C5-H proton of the thiazole ring typically appears in this aromatic region[10].
Pyrrolidine Ring
C2'~4.0-4.5 (t or dd)~58-63The methine proton at the stereocenter, coupled to the C3' protons.
C3'~1.8-2.2 (m)~30-35Diastereotopic protons of the methylene group adjacent to the stereocenter.
C4'~1.7-2.1 (m)~24-28Methylene protons of the pyrrolidine ring.
C5'~3.0-3.5 (m)~45-50Methylene protons adjacent to the nitrogen atom.
N1'-HBroad singlet-The chemical shift of the NH proton is concentration and solvent dependent.
Methyl Group
C6 (CH₃)~2.6-2.8 (s)~18-22The methyl group on the thiazole ring is typically deshielded compared to a standard alkyl methyl group.
Expected 2D NMR Correlations
  • COSY:

    • Strong correlations are expected within the pyrrolidine ring spin system: H2' with H3' protons, H3' with H4' protons, and H4' with H5' protons.

  • HSQC:

    • Each proton signal (except the NH) should show a direct correlation to its attached carbon as listed in the table above.

  • HMBC:

    • Key for connecting the rings: A correlation between the H2' proton of the pyrrolidine and the C4 and C5 carbons of the thiazole ring.

    • Methyl group placement: A correlation between the H6 protons (methyl group) and the C2 and potentially C4 carbons of the thiazole ring.

    • Quaternary carbons: The C2 and C4 carbons of the thiazole will not have a signal in the HSQC spectrum but should show correlations in the HMBC spectrum, confirming their assignment.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and robust methodology for the complete structural characterization of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole. The protocols and predicted spectral data presented in this application note offer a comprehensive guide for researchers to obtain and interpret high-quality NMR data. A thorough analysis using the described workflow will ensure the unambiguous confirmation of the compound's identity, which is a critical step in any drug discovery and development pipeline.

References

  • Green, A. et al. (2023). Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. Scientific Reports. Available at: [Link]

  • DergiPark. (2022). Synthesis and in silico evaluation of some new 2,4-disubstituted thiazole derivatives. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • De la Cruz, et al. (2014). Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial activities. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mistry, K. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

  • Butkute, E. et al. (2021). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

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Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole, a Putative α7 Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Pharmacology Division

Introduction

The 1,3-thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The specific compound, 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole, incorporates a pyrrolidine ring, a structural feature common to ligands of nicotinic acetylcholine receptors (nAChRs). This structural analogy suggests that the compound may act as a modulator of this receptor class.

The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) is a particularly compelling target within this family.[4] As a homopentameric ligand-gated ion channel, the α7 nAChR is highly expressed in key regions of the central nervous system and on immune cells.[5][6] It is critically involved in cognitive processes such as memory and attention and plays a significant role in modulating inflammation.[7][8] Upon agonist binding, the α7 nAChR undergoes a conformational change, opening a central pore that is highly permeable to calcium ions (Ca²⁺).[6][9] This influx of Ca²⁺ acts as a crucial second messenger, initiating a cascade of downstream cellular events.

This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals to characterize the activity of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole. We present a logical, multi-stage assay cascade designed to first assess the compound's baseline cytotoxicity, then confirm its functional activity at the putative α7 nAChR target, and finally, validate this activity through an orthogonal assay methodology. This structured approach ensures the generation of robust, reliable data, enabling a confident assessment of the compound's potency and therapeutic potential.

Section 1: Foundational Assessment: Cell Viability and Cytotoxicity

Principle of the Assay

Before assessing target-specific activity, it is imperative to determine the compound's intrinsic effect on general cell health.[10] A potent compound that indiscriminately kills cells can produce false positives in subsequent functional assays. Cell viability and cytotoxicity assays provide a crucial baseline by measuring cellular metabolic activity or membrane integrity.[11][12] We employ a resazurin-based assay, a robust and sensitive method where viable, metabolically active cells reduce the blue resazurin dye to the highly fluorescent pink resorufin. A decrease in fluorescence indicates a reduction in cell viability, a hallmark of cytotoxicity.[10] This allows for the calculation of the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%.

Protocol 1.1: Resazurin-Based Cell Viability Assay

  • Cell Plating: Seed a human cell line relevant to the target, such as the SH-EP1 neuroblastoma line (which can be engineered to express the target receptor), into a clear-bottom, black-walled 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole in dimethyl sulfoxide (DMSO). Create a 10-point, 3-fold serial dilution series in an appropriate assay buffer or culture medium. Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.5% to avoid solvent-induced toxicity.

  • Compound Treatment: Add 10 µL of each compound dilution to the appropriate wells. Include "vehicle control" wells (containing 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator. The incubation time should match that of the planned functional assays.

  • Reagent Addition: Prepare a 0.15 mg/mL solution of Resazurin Sodium Salt in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Interpretation

The data should be normalized to the vehicle control (100% viability) and a background control (0% viability). The resulting dose-response curve is used to calculate the CC₅₀ value. A compound is generally considered a suitable candidate for further screening if its functional potency is at least 10-fold lower than its cytotoxic concentration.

Compound Concentration (µM)Average Fluorescence% Viability
100150212.1
33.3289923.4
11.1675454.5
3.71154093.1
1.21225698.9
0.41238999.9
0.112410100.1
Vehicle Control12395100.0
Calculated CC₅₀ ~12 µM

Table 1: Representative data from a resazurin viability assay used to determine the CC₅₀ of a test compound.

Section 2: Primary Functional Screen: High-Throughput Calcium Mobilization Assay

Principle of the Assay

The most direct method to measure the functional activation of the α7 nAChR is to quantify the resulting influx of extracellular calcium.[9][13] This is achieved using fluorescent calcium indicator dyes that exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺. The Fluorometric Imaging Plate Reader (FLIPR) system is the industry standard for this application, enabling high-throughput, kinetic measurement of intracellular calcium changes in real-time.[14] Cells stably expressing the human α7 nAChR are loaded with a calcium-sensitive dye. The FLIPR instrument measures a baseline fluorescence before injecting the test compound and then continues to record the fluorescence signal, capturing the full kinetic profile of the calcium response.[15][16]

Protocol 2.1: FLIPR-Based Calcium Mobilization Assay

  • Cell Plating: Seed SH-EP1 cells stably expressing the human α7 nAChR into 384-well, black-walled, clear-bottom assay plates at a density of 15,000-25,000 cells per well in 25 µL of growth medium. Incubate overnight.

  • Dye Loading: Prepare the dye loading solution using a commercial kit (e.g., FLIPR Calcium 6 Assay Kit) according to the manufacturer's instructions.[15] This solution typically contains a calcium-sensitive dye and probenecid, which inhibits organic anion transporters to prevent dye leakage.

  • Incubation: Remove the growth medium from the cell plate and add 25 µL of the dye loading solution to each well. Incubate for 1 hour at 37°C, followed by 15 minutes at room temperature, protected from light.

  • Compound Plate Preparation: In a separate 384-well compound plate, prepare a serial dilution of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole. Include a known α7 agonist (e.g., PNU-282987) as a positive control and a vehicle control (DMSO).

  • FLIPR Assay Execution:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Program the instrument to measure a stable baseline fluorescence for 10-20 seconds.

    • The instrument's integrated pipettor will then add 12.5 µL from the compound plate to the cell plate.

    • Continue to record the fluorescence kinetically for an additional 2-3 minutes to capture the peak response and subsequent signal decay.

Workflow for High-Throughput Calcium Mobilization Assay

FLIPR_Workflow cluster_prep Plate Preparation cluster_screening HTS Screening cluster_analysis Data Analysis plate_cells 1. Plate α7-nAChR Expressing Cells incubate1 2. Incubate Overnight plate_cells->incubate1 load_dye 3. Load with Calcium-Sensitive Dye incubate1->load_dye incubate2 4. Incubate 1-2 hours load_dye->incubate2 flipr 5. Place Plates in FLIPR incubate2->flipr readout 6. Add Compound & Read Kinetic Fluorescence flipr->readout analyze 7. Normalize Data readout->analyze curve_fit 8. Generate Dose-Response Curve analyze->curve_fit ec50 9. Calculate EC₅₀ curve_fit->ec50

A high-level workflow for the FLIPR-based calcium mobilization assay.

Data Analysis and Interpretation

The kinetic data is typically analyzed by calculating the maximum fluorescence signal minus the baseline signal for each well. These values are then plotted against the compound concentration to generate a dose-response curve. Non-linear regression analysis is used to calculate the EC₅₀ (50% effective concentration), which represents the concentration of the compound that elicits a half-maximal response.

Compound Concentration (nM)Peak Fluorescence Response% of Max Response
100004850099.5
33334821098.9
11114710096.6
3704250087.2
1232550052.3
411010020.7
13.725005.1
Vehicle Control5001.0
Calculated EC₅₀ ~115 nM

Table 2: Representative dose-response data for an α7 nAChR agonist in a calcium mobilization assay.

Section 3: Orthogonal Confirmatory Assay: Reporter Gene Assay

Principle of the Assay

To validate the results from the primary screen and ensure the observed activity is not an artifact of the assay technology (e.g., compound autofluorescence), an orthogonal assay with a different readout is essential. Reporter gene assays provide a robust method for measuring the downstream consequences of receptor activation.[17][18] While α7 nAChR is an ion channel, its activation and the subsequent calcium influx can trigger intracellular signaling cascades that modulate gene expression. A common approach involves using a reporter gene, such as firefly luciferase, placed under the control of a specific transcriptional response element (e.g., Serum Response Element, SRE, or cAMP Response Element, CRE) that is sensitive to these signaling pathways.[17] Agonist-induced receptor activation leads to the expression of luciferase, which can be quantified with high sensitivity by adding a substrate and measuring the resulting bioluminescence.

Protocol 3.1: Luciferase-Based Reporter Gene Assay

  • Cell Transfection: Co-transfect HEK293 cells (a common, highly transfectable cell line) with two plasmids: one encoding the human α7 nAChR and another containing a luciferase reporter construct (e.g., pGL4.33[luc2P/SRE/Hygro]). Plate the transfected cells into 96-well, white-walled, clear-bottom plates and allow them to recover for 24 hours.

  • Compound Treatment: Remove the medium and replace it with a serum-free medium containing the serial dilutions of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole.

  • Incubation: Incubate the cells for 6-8 hours. This period is required for the signaling cascade to proceed, leading to transcription and translation of the luciferase enzyme.

  • Cell Lysis and Reagent Addition: Remove the medium. Add a commercial luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System) that both lyses the cells and contains the luciferin substrate.

  • Incubation: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence on a plate-reading luminometer.

α7 nAChR Signaling to Reporter Gene

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Test Compound Receptor α7 nAChR Ligand->Receptor Binds Ca_ion Ca²⁺ Receptor->Ca_ion Gating Ca_ion_in ↑ [Ca²⁺]i Kinase_Cascade Kinase Cascade (e.g., CaMK, MAPK) Ca_ion_in->Kinase_Cascade TF Transcription Factors (e.g., SRF) Kinase_Cascade->TF Activates SRE SRE Promoter TF->SRE Binds Luciferase_Gene Luciferase Gene mRNA mRNA Luciferase_Gene->mRNA Transcription Luciferase_Protein Luciferase Protein mRNA->Luciferase_Protein Translation Luminescence Light Signal Luciferase_Protein->Luminescence + Substrate

Simplified signaling cascade from α7 nAChR activation to reporter gene expression.

Section 4: Integrated Data Summary and Analysis

The final step is to synthesize the data from all assays to build a comprehensive profile of the compound. This involves comparing the concentration at which the compound elicits its biological effect (EC₅₀) with the concentration at which it causes toxicity (CC₅₀). The ratio of these two values provides the Selectivity Index (SI), a critical parameter in early-stage drug discovery.

Selectivity Index (SI) = CC₅₀ / EC₅₀

A higher SI value is desirable, as it indicates a larger therapeutic window where the compound is active against its target at concentrations well below those that cause general cellular toxicity.

ParameterAssay TypeValue
CC₅₀ Cell Viability (Resazurin)12 µM
EC₅₀ Calcium Mobilization (FLIPR)115 nM (0.115 µM)
Selectivity Index (SI) Calculated (CC₅₀ / EC₅₀)104.3

Table 3: Integrated summary of assay results and calculation of the Selectivity Index.

Conclusion

The suite of cell-based assays detailed in this application note provides a robust and logical framework for the characterization of novel compounds targeting the α7 nicotinic acetylcholine receptor, such as 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole. By systematically progressing from foundational cytotoxicity assessment to high-throughput primary functional screening and orthogonal validation, researchers can confidently determine a compound's potency, efficacy, and therapeutic window. The data generated through these protocols—specifically the EC₅₀ from functional assays and the CC₅₀ from viability assays—are critical for making informed decisions in hit-to-lead and lead optimization campaigns. This integrated approach ensures scientific rigor and accelerates the drug discovery process for this important therapeutic target.

References

  • Asif, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

  • Mishra, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

  • Gontijo, J. V., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central. [Link]

  • Pramanik, S., & Ochoa-Lizarralde, B. (2023). Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. MDPI. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium Assay Kits. Molecular Devices. [Link]

  • Gildea, J., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • Wikipedia. (n.d.). Alpha-7 nicotinic receptor. Wikipedia. [Link]

  • Moreau, C. J., & Vivaudou, M. (2015). Ion Channel Reporter for Monitoring the Activity of Engineered GPCRs. PubMed. [Link]

  • Gao, Y., et al. (2021). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. PubMed Central. [Link]

  • Marks, M. J., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PubMed Central. [Link]

  • Zanetti, S. R., et al. (2016). Expression and Functional Role of α7 Nicotinic Receptor in Human Cytokine-stimulated Natural Killer (NK) Cells. PubMed Central. [Link]

  • Kuca, K., & Musilek, K. (2012). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. PubMed Central. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Jones, K. A. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI Bookshelf. [Link]

  • Jones, E. L., et al. (2020). Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. PubMed Central. [Link]

  • Chen, I. H., et al. (2015). Role of α7-nicotinic acetylcholine receptor in nicotine-induced invasion and epithelial-to-mesenchymal transition in human non-small cell lung cancer cells. Oncotarget. [Link]

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Applications of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Frontier of Novel Chemical Space

In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide focuses on the untapped potential of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole , a compound at the intersection of two privileged heterocyclic scaffolds: thiazole and pyrrolidine. It is important to note that, as of this writing, this specific molecule is not extensively documented in peer-reviewed literature. Therefore, this document serves as both an application note built on a strong scientific rationale and a series of predictive protocols to guide its synthesis and evaluation. Our approach is grounded in the well-established biological activities of its constituent moieties, providing a robust framework for its investigation as a potential therapeutic agent.

Part 1: Application Notes - The Scientific Rationale

The strategic combination of a 2,4-disubstituted thiazole ring with a stereochemically defined (2S)-pyrrolidine moiety presents a compelling hypothesis for multifaceted biological activity. Thiazole derivatives are known to possess a vast spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The pyrrolidine ring, a common feature in natural products and FDA-approved drugs, often imparts favorable pharmacokinetic properties and provides a chiral scaffold for specific interactions with biological targets[1].

The fusion of these two scaffolds in 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole is proposed to create a molecule with potential applications in several key therapeutic areas:

  • Oncology: The thiazole nucleus is a core component of several anticancer agents. By attaching a pyrrolidine ring, we may enhance cellular uptake or enable specific interactions with targets like kinases or protein-protein interfaces, which are often dysregulated in cancer.

  • Infectious Diseases: Both thiazole and pyrrolidine derivatives have demonstrated significant antimicrobial activities[2][3]. The proposed compound could represent a novel antibiotic scaffold, potentially effective against drug-resistant bacterial strains.

  • Central Nervous System (CNS) Disorders: The pyrrolidine moiety is a key structural element in many CNS-active compounds. Its combination with a thiazole ring, which has also been explored for anticonvulsant properties, suggests a potential application in epilepsy and other neurological conditions[4].

Our experimental design is therefore focused on a multi-pronged screening approach to elucidate the most promising therapeutic avenue for this novel compound.

Part 2: Synthesis and Characterization

A plausible and efficient route to synthesize 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole is through a modified Hantzsch thiazole synthesis, a classic and reliable method for constructing 2,4-disubstituted thiazoles[5][6][7]. The general workflow is depicted below.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Synthesis cluster_3 Final Product Proline N-Boc-(2S)-proline Haloketone N-Boc-(2S)-2-(2-bromoacetyl)pyrrolidine Proline->Haloketone 1. (COCl)2, DMF (cat.), DCM 2. CH2N2 3. 48% HBr Thioacetamide Thioacetamide Cyclization Hantzsch Thiazole Synthesis Thioacetamide->Cyclization Haloketone->Cyclization Reflux in Ethanol ProtectedThiazole N-Boc-2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole Cyclization->ProtectedThiazole Deprotection Acidic Deprotection ProtectedThiazole->Deprotection TFA or HCl in Dioxane FinalProduct 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole Deprotection->FinalProduct

Caption: Proposed synthetic workflow for the target compound.

Protocol 2.1: Synthesis of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

This protocol is divided into three main stages: synthesis of the α-haloketone intermediate, Hantzsch cyclization, and final deprotection.

Stage 1: Synthesis of N-Boc-(2S)-2-(2-bromoacetyl)pyrrolidine

  • Acid Chloride Formation: To a solution of N-Boc-(2S)-proline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add oxalyl chloride (1.2 eq). Stir at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Diazoketone Formation: Cool the reaction mixture to 0 °C. Cautiously add a solution of diazomethane in diethyl ether until a persistent yellow color is observed. Stir at 0 °C for 3 hours. Caution: Diazomethane is toxic and explosive.

  • α-Haloketone Synthesis: Slowly add 48% aqueous hydrobromic acid (HBr) (1.5 eq) to the reaction mixture at 0 °C. The yellow color will disappear, and nitrogen gas will evolve. Stir for 1 hour at 0 °C.

  • Work-up and Purification: Dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α-haloketone intermediate.

Stage 2: Hantzsch Thiazole Synthesis

  • Cyclization: Dissolve the N-Boc-(2S)-2-(2-bromoacetyl)pyrrolidine intermediate (1.0 eq) and thioacetamide (1.1 eq) in absolute ethanol.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain N-Boc-2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole.

Stage 3: Deprotection

  • Cleavage of Boc Group: Dissolve the protected thiazole (1.0 eq) in a solution of 20% trifluoroacetic acid (TFA) in DCM or 4M HCl in 1,4-dioxane.

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the product as a salt. Filter and dry the solid to obtain the final compound, 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Part 3: Biological Evaluation Protocols

The following protocols outline a tiered screening approach to efficiently assess the therapeutic potential of the synthesized compound.

G cluster_0 Primary Screening cluster_1 Secondary Screening (If Primary is Positive) cluster_2 Tertiary Evaluation Antimicrobial Antimicrobial MIC Assay Anticonvulsant Anticonvulsant PTZ Model Antimicrobial->Anticonvulsant Lead Progression Anticancer Anticancer MTT Assay Anticancer->Anticonvulsant Lead Progression ADME In Vitro ADME/PK Profiling Anticonvulsant->ADME Candidate Selection

Caption: Tiered screening workflow for biological evaluation.

Protocol 3.1: In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism[8][9][10][11][12].

  • Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Hypothetical MIC Data S. aureus (μg/mL)E. coli (μg/mL)
Test Compound816
Ciprofloxacin0.50.25
Protocol 3.2: In Vitro Anticancer Activity - MTT Assay

The MTT assay is a colorimetric method for assessing cell viability, based on the reduction of MTT by mitochondrial dehydrogenases in living cells[13][14][15][16].

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Hypothetical IC₅₀ Data MCF-7 (μM)A549 (μM)
Test Compound5.28.9
Doxorubicin0.10.3
Protocol 3.3: In Vivo Anticonvulsant Activity - Pentylenetetrazol (PTZ) Model

The PTZ-induced seizure model is a standard screening test for potential anticonvulsant drugs, particularly for absence seizures[3][17][18][19].

  • Animal Acclimatization: Acclimatize male Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). The vehicle control group receives the same volume of the vehicle. A positive control group receives a standard anticonvulsant like diazepam.

  • PTZ Injection: After a 30-minute pre-treatment period, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).

  • Observation: Immediately place each mouse in an individual observation chamber and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures over a 30-minute period.

  • Data Analysis: Analyze the data for a significant delay in the onset of seizures or protection from seizures compared to the vehicle control group.

Part 4: Preliminary Pharmacokinetic (PK) Profiling

A crucial step in drug discovery is the early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties[4][20][21][22]. In vitro assays provide a cost-effective way to predict the in vivo pharmacokinetic profile.

In Vitro ADME Assay Purpose Typical Method
Metabolic Stability To assess the compound's susceptibility to metabolic breakdown.Incubation with liver microsomes and measuring compound disappearance over time.
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins.Equilibrium dialysis or ultrafiltration.
Aqueous Solubility To measure the compound's solubility in aqueous media.Kinetic or thermodynamic solubility assays.
Cell Permeability To evaluate the compound's ability to cross cell membranes.Caco-2 or PAMPA assays.

These preliminary data are vital for guiding lead optimization and selecting candidates for further in vivo studies.

Conclusion

While 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole represents a novel and unexplored chemical entity, the strong precedent set by its constituent heterocyclic systems provides a compelling rationale for its investigation in drug discovery. The protocols outlined in this guide offer a comprehensive and scientifically rigorous framework for the synthesis, characterization, and multi-faceted biological evaluation of this promising compound. By systematically exploring its potential in oncology, infectious diseases, and CNS disorders, researchers can unlock its therapeutic value and contribute to the development of next-generation medicines.

References

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  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. (n.d.). Google Patents.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Cell. Retrieved January 26, 2026, from [Link]

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  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved January 26, 2026, from [Link]

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  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. | Request PDF. (2026). ResearchGate. Retrieved January 26, 2026, from [Link]

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  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules. Retrieved January 26, 2026, from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved January 26, 2026, from [Link]

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Application Notes & Protocols: Characterization of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole as a Potent and Selective Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole as a potential enzyme inhibitor. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating the inhibitory activity and mechanism of action of this novel compound.

Introduction: The Therapeutic Potential of Thiazole and Pyrrolidine Scaffolds

The thiazole ring is a versatile heterocyclic moiety that is a core structural component in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its ability to form stable complexes with transition metals and participate in various biological interactions makes it a privileged scaffold in medicinal chemistry.[3] Similarly, the pyrrolidine ring system is prevalent in a wide range of natural products and synthetic drugs, often contributing to specific binding interactions with biological targets. The combination of these two scaffolds in 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole suggests a high potential for targeted biological activity. Thiazole derivatives have been investigated for a wide array of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[2][4]

Given the structural features of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole, particularly the (2S)-pyrrolidin-2-yl group which mimics the structure of proline, we hypothesize that this compound may act as an inhibitor of Dipeptidyl Peptidase IV (DPP-4). DPP-4 inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[5][6] They work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which leads to increased insulin secretion and reduced glucagon release in a glucose-dependent manner.[7][8]

This guide will therefore focus on the evaluation of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole as a DPP-4 inhibitor.

Section 1: Synthesis and Characterization of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

A plausible synthetic route for 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole is outlined below. This multi-step synthesis involves the formation of the thiazole ring and its subsequent coupling with the pyrrolidine moiety.

Protocol 1: Synthesis of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

Materials:

  • (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-L-proline)

  • Ethyl 2-chloro-3-oxobutanoate

  • Pyridine-4-carbothioamide (as a representative thioamide for thiazole synthesis)

  • Hydrazine hydrate

  • Thionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Procedure:

  • Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate:

    • A mixture of pyridine-4-carbothioamide (or a suitable thioamide precursor) and ethyl 2-chloro-3-oxobutanoate is refluxed in absolute ethanol.[9]

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled, and the product is precipitated, filtered, and purified.

  • Hydrolysis to 2-methyl-1,3-thiazole-4-carboxylic acid:

    • The synthesized ester is hydrolyzed to the corresponding carboxylic acid using a standard base-catalyzed hydrolysis protocol (e.g., with NaOH or KOH), followed by acidification.

  • Activation of the Carboxylic Acid:

    • The 2-methyl-1,3-thiazole-4-carboxylic acid is converted to its acid chloride using thionyl chloride in an inert solvent like DCM.

  • Coupling with (S)-pyrrolidine:

    • Boc-L-proline is deprotected using TFA in DCM to yield the free (S)-pyrrolidine.

    • The crude pyrrolidine is then coupled with the activated thiazole carboxylic acid chloride in the presence of a base such as triethylamine.

  • Final Product Purification:

    • The final product, 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole, is purified using column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compound should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Section 2: In Vitro Enzyme Inhibition Assays

Enzyme activity assays are fundamental for identifying and characterizing enzyme inhibitors.[10][11] These assays measure the rate of the enzymatic reaction in the presence and absence of the test compound.

Protocol 2: DPP-4 Inhibitory Activity Assay (Biochemical)

Principle: This assay measures the cleavage of a synthetic substrate, Gly-Pro-p-nitroanilide (Gly-Pro-pNA), by recombinant human DPP-4. The cleavage releases p-nitroaniline (pNA), a chromogenic product that can be quantified spectrophotometrically at 405 nm.

Materials:

  • Recombinant human DPP-4 enzyme

  • Gly-Pro-p-nitroanilide (substrate)

  • Tris-HCl buffer (pH 7.5)

  • 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole (test inhibitor)

  • Sitagliptin or Vildagliptin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor and positive control in DMSO.

    • Prepare serial dilutions of the inhibitor and control in the assay buffer.

    • Prepare the substrate solution in the assay buffer.

    • Prepare the DPP-4 enzyme solution in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • 25 µL of the test inhibitor dilution (or buffer for control).

      • 50 µL of the DPP-4 enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 405 nm at time 0 and then kinetically every 1-2 minutes for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Compound Predicted IC₅₀ (nM)
2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole10 - 100
Sitagliptin (Positive Control)~20
Vildagliptin (Positive Control)~5
Table 1: Predicted IC₅₀ values for the test compound and positive controls against DPP-4.

Section 3: Kinetic Studies for Mechanism of Action

Understanding the mechanism of action (MOA) of an enzyme inhibitor is crucial for drug development.[12] Kinetic studies can determine whether the inhibition is competitive, non-competitive, or uncompetitive.[13][14][15]

Protocol 3: Determination of Inhibition Kinetics

Principle: By measuring the initial reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]) can be generated. The pattern of the lines on this plot reveals the mechanism of inhibition.[16]

Step-by-Step Procedure:

  • Assay Setup:

    • Perform the DPP-4 inhibitory activity assay as described in Protocol 2.

    • Use a range of fixed concentrations of the test inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • For each inhibitor concentration, vary the substrate (Gly-Pro-pNA) concentration (e.g., from 0.25 x Kₘ to 10 x Kₘ).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

    • Create a Lineweaver-Burk plot by plotting 1/V₀ against 1/[S] for each inhibitor concentration.

    • Analyze the plot:

      • Competitive Inhibition: Lines intersect on the y-axis. Vₘₐₓ is unchanged, Kₘ increases.

      • Non-competitive Inhibition: Lines intersect on the x-axis. Vₘₐₓ decreases, Kₘ is unchanged.

      • Uncompetitive Inhibition: Lines are parallel. Both Vₘₐₓ and Kₘ decrease.

Inhibition_Kinetics cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition comp_plot Lineweaver-Burk Plot: Lines intersect on y-axis comp_effect Effect: Vmax: Unchanged Km: Increased noncomp_plot Lineweaver-Burk Plot: Lines intersect on x-axis noncomp_effect Effect: Vmax: Decreased Km: Unchanged uncomp_plot Lineweaver-Burk Plot: Parallel lines uncomp_effect Effect: Vmax: Decreased Km: Decreased Inhibitor Inhibitor

Figure 1: Interpretation of Lineweaver-Burk plots for different inhibition mechanisms.

Section 4: Cell-Based Assays for Cellular Potency

Cell-based assays are essential to confirm that a compound can inhibit the target enzyme in a physiological context.[17][18] These assays provide a more biologically relevant assessment of the inhibitor's efficacy.

Protocol 4: Cell-Based DPP-4 Inhibition Assay

Principle: This assay utilizes a cell line that expresses DPP-4 on its surface. The activity of the cell-surface DPP-4 is measured using a fluorogenic substrate.

Materials:

  • Caco-2 or a similar cell line expressing DPP-4

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Gly-Pro-AMC (fluorogenic substrate)

  • Assay buffer (e.g., HBSS)

  • Test inhibitor and positive control

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader

Step-by-Step Procedure:

  • Cell Culture:

    • Culture Caco-2 cells in 96-well plates until they reach confluency.

  • Inhibitor Treatment:

    • Wash the cells with assay buffer.

    • Add serial dilutions of the test inhibitor or positive control to the cells and incubate for 1 hour at 37°C.

  • Enzymatic Reaction:

    • Add the Gly-Pro-AMC substrate to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the cellular IC₅₀ value by fitting the data to a dose-response curve.

Cell_Based_Assay_Workflow A Seed Caco-2 cells in 96-well plate B Culture to confluency A->B C Wash cells with assay buffer B->C D Add inhibitor dilutions C->D E Incubate for 1 hour at 37°C D->E F Add fluorogenic substrate (Gly-Pro-AMC) E->F G Incubate for 30-60 minutes at 37°C F->G H Measure fluorescence G->H I Calculate cellular IC50 H->I

Figure 2: Workflow for the cell-based DPP-4 inhibition assay.

Conclusion

These application notes provide a comprehensive framework for the synthesis and detailed characterization of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole as a potential DPP-4 inhibitor. By following these protocols, researchers can obtain critical data on the compound's potency, mechanism of action, and cellular efficacy, which are essential for its further development as a therapeutic agent.

References

  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor.
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  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
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  • PubChem. (n.d.). 2-Methyl-1,3-thiazole-4-carboxylic acid.
  • PubChem. (n.d.). tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate.
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  • Sigma-Aldrich. (n.d.). Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate ≥95%.
  • NCBI Bookshelf. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins).
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  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors.
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Application Notes and Protocols for 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Thiazole-Pyrrolidine Scaffolds in Antimicrobial Drug Discovery

The relentless evolution of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action.[1][2] Within the landscape of medicinal chemistry, the thiazole nucleus has been identified as a "wonder nucleus" due to its presence in a myriad of biologically active compounds, including approved antimicrobial drugs.[1] The inherent chemical stability and versatile reactivity of the thiazole ring make it a privileged scaffold for the design of new pharmacophores.[1]

Concurrently, the pyrrolidine ring system, a five-membered nitrogen-containing heterocycle, is a common motif in natural products and synthetic drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[3] The strategic hybridization of thiazole and pyrrolidine moieties has given rise to a promising class of compounds with significant antimicrobial potential.[4][5] This guide focuses on a specific exemplar of this class, 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole , providing a comprehensive overview of its synthesis, hypothesized mechanism of action, and detailed protocols for its evaluation as a potential antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapies.

Chemical Synthesis: A Plausible Synthetic Route

The synthesis of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole can be conceptually approached through the well-established Hantzsch thiazole synthesis.[6][7][8] This classical method involves the condensation of an α-haloketone with a thioamide. For the target molecule, the key starting materials would be a derivative of (S)-pyrrolidine-2-carbothioamide and a 3-halo-2-butanone.

A plausible synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product S_Proline (S)-Proline S_Prolinamide (S)-Pyrrolidine-2-carboxamide S_Proline->S_Prolinamide 1. SOCl₂, 2. NH₃ Thionyl_Chloride SOCl₂ Ammonia NH₃ Lawessons_Reagent Lawesson's Reagent 3_chloro_2_butanone 3-chloro-2-butanone Target_Molecule 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole 3_chloro_2_butanone->Target_Molecule S_Proline_Thioamide (S)-Pyrrolidine-2-carbothioamide S_Prolinamide->S_Proline_Thioamide Lawesson's Reagent S_Proline_Thioamide->Target_Molecule Hantzsch Synthesis (with 3-chloro-2-butanone)

Caption: Plausible synthetic pathway for 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole.

Protocol: Synthesis of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

Materials:

  • (S)-Pyrrolidine-2-carboxamide

  • Lawesson's Reagent

  • 3-chloro-2-butanone

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Thionation of (S)-Pyrrolidine-2-carboxamide:

    • In a round-bottom flask, dissolve (S)-pyrrolidine-2-carboxamide in anhydrous toluene.

    • Add Lawesson's reagent (0.5 equivalents) portion-wise.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain (S)-pyrrolidine-2-carbothioamide.

  • Hantzsch Thiazole Synthesis:

    • Dissolve the synthesized (S)-pyrrolidine-2-carbothioamide in anhydrous ethanol.

    • Add an equimolar amount of 3-chloro-2-butanone to the solution.

    • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product, 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole.

Rationale: The Hantzsch synthesis is a robust and widely used method for the formation of the thiazole ring. The use of (S)-pyrrolidine-2-carboxamide as a starting material ensures the desired stereochemistry is maintained in the final product.

Anticipated Antimicrobial Activity and Mechanism of Action

The mechanism of action for thiazole-based antimicrobials is diverse. Some derivatives are known to inhibit essential bacterial enzymes. A prominent target for this class of compounds is DNA gyrase , an enzyme crucial for DNA replication and repair in bacteria.[9] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death.[9]

Mechanism_of_Action Compound 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole DNA_Gyrase Bacterial DNA Gyrase Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (when inhibited)

Caption: Hypothesized mechanism of action via DNA gyrase inhibition.

Experimental Protocols for Antimicrobial Evaluation

The following protocols provide a framework for assessing the antimicrobial potential of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative approach.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and DMSO)

  • Spectrophotometer or plate reader

MIC_Workflow Start Prepare serial dilutions of test compound in 96-well plate Inoculate Inoculate wells with standardized bacterial suspension Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Visually inspect for turbidity or measure OD at 600 nm Incubate->Read Determine_MIC MIC = lowest concentration with no visible growth Read->Determine_MIC

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability Profile

2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole is a heterocyclic compound featuring a thiazole ring linked to a pyrrolidine moiety. The inherent chemical properties of these two rings dictate the overall stability of the molecule in solution. The aromatic thiazole ring is generally stable, but can be susceptible to oxidation and certain cycloaddition reactions.[1] The saturated pyrrolidine ring, being a secondary amine, is prone to oxidation. The stability of the entire molecule is influenced by a range of factors including pH, temperature, light exposure, and the solvent system employed. Understanding these potential liabilities is the first step in troubleshooting and preventing experimental inconsistencies.

Troubleshooting Guide: Degradation in Solution

This section addresses common stability-related issues observed during experimental work with 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole.

Issue 1: Loss of Potency or Inconsistent Assay Results Over Time

Symptoms:

  • Decreasing analytical signal (e.g., HPLC peak area) of the parent compound in prepared solutions.

  • Variability in biological assay results from seemingly identical sample preparations.

  • Appearance of new, unidentified peaks in chromatograms.

Probable Causes & Investigation Workflow:

The primary suspect for loss of potency is chemical degradation. A systematic investigation, often referred to as a forced degradation study, can help identify the cause.[2][3][4][5]

dot

Caption: Troubleshooting workflow for inconsistent results.

Step-by-Step Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to probe the stability of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Photostability: Expose a solution of the compound (100 µg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Thermal Degradation: Incubate a solid sample and a solution of the compound at 70°C for 48 hours.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis. Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. Use LC-MS/MS to identify the mass of the degradation products to elucidate the degradation pathway.

Potential Degradation Pathways:

dot

Degradation_Pathways cluster_main 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation A Parent Compound B Thiazole N-oxide A->B Oxidizing Agent (e.g., mCPBA, H₂O₂) C Thiazole S-oxide A->C Oxidizing Agent D Pyrrolidine Ring Oxidation A->D Oxidizing Agent E Thiazole Ring Opening A->E Strong Acid/Base (less common) F [4+2] Cycloaddition Product A->F Light + O₂

Caption: Potential degradation pathways.

Mitigation Strategies:

Degradation PathwayRecommended Mitigation Strategy
Oxidation - Prepare solutions fresh daily.- Purge solvents with an inert gas (e.g., nitrogen or argon).- Add antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) to the formulation, if compatible with the experimental system.
Hydrolysis - Control the pH of the solution with appropriate buffers. Thiazole rings are generally stable over a wide pH range, but extreme pH should be avoided.[1] - Store solutions at lower temperatures (2-8°C).
Photodegradation - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[6]- Work in a dimly lit environment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole?

A1: For initial stock solutions, polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, or methanol are generally suitable. For aqueous working solutions, it is crucial to first dissolve the compound in a minimal amount of an organic solvent before diluting with the aqueous buffer. Always check for solubility and potential precipitation at the final concentration.

Q2: How should I store solutions of this compound?

A2: For short-term storage (up to 24 hours), solutions should be kept at 2-8°C and protected from light. For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture and air. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: My compound solution has turned a pale yellow color. Is it degraded?

A3: A color change can be an indicator of degradation, particularly oxidative or photolytic degradation. It is essential to analytically confirm the purity of the solution using a stability-indicating method like HPLC. Compare the chromatogram of the colored solution to that of a freshly prepared, colorless solution. The presence of new peaks or a significant decrease in the main peak would confirm degradation.

Q4: Can I use tap water or deionized water to prepare my aqueous solutions?

A4: It is strongly recommended to use high-purity water, such as HPLC-grade or Milli-Q water. Tap water and deionized water can contain impurities, including metal ions and microorganisms, which can catalyze degradation or interfere with your experiments.

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying the parent compound and detecting degradation products.[7][8] For structural elucidation of any degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[6][7]

Step-by-Step Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Method Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve good separation between the parent peak and any degradation product peaks.

  • Detection: Use a UV detector set at the wavelength of maximum absorbance for the compound. A photodiode array (PDA) detector is beneficial for assessing peak purity.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

References

  • Wikipedia. Thiazole. Available from: [Link]

  • Di, L. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Expert Opinion on Drug Discovery.
  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • Wikipedia. Pyrrolidine. Available from: [Link]

  • Pour, M. Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • Daina, A., et al. Heterocycles in Medicinal Chemistry. Molecules.
  • Roge, A. B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 2014;7(1):99-102.
  • Donohoe, T. J., et al.
  • Separation Science. Analytical Techniques In Stability Testing. 2025.
  • Jahangiri, A., et al. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. International Journal of Pharmaceutics. 2022;629:122353.
  • Britton, R., et al. Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Journal of Chemistry. 2019;97(4):293-297.
  • Bajaj, S., et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis.
  • Pharmapproach.
  • Rathore, D. Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Ayati, A., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
  • ResearchGate.
  • Kumar, R., et al. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2021;69(2):1-10.
  • Islam, R., et al.
  • Wu, L., et al. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. 2007;45(3):439-447.
  • Wang, Y., et al. Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. Molecules. 2025.
  • Singh, R., & Rehman, Z. U. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. 2012;63:1-12.
  • Colorcon. The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. 2023.
  • Romero, E., & Gotor-Fernández, V. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
  • ResearchGate. Reductive ring opening of thiazoles.
  • Walash, M. I., et al. ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP.
  • El-Sayed, W. M., et al.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • D'hooghe, M., & De Kimpe, N. Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. 2008;108(8):3289-3333.
  • Wei, Y., et al. Excipients That Facilitate Amorphous Drug Stabilization. In: Amorphous Solid Dispersions. 2014.
  • Miceli, M., et al. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules.
  • Procter, D. J., et al. Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. 2015;11:736-742.
  • de Paula, J. C., et al. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Bioorganic & Medicinal Chemistry Letters. 2017;27(15):3431-3434.
  • Dömling, A.
  • Markarian, J. Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. 2019;43(10).
  • Alsante, K. M., et al. Forced Degradation Studies. In: Pharmaceutical Stress Testing. 2016.
  • Ha, E., et al.
  • Das, D., et al. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. 2024.
  • ResearchGate.
  • Nguyen, H. M., et al. CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. Antibiotics.

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Technical Support Center: Purification of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this chiral heterocyclic compound. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and offering practical solutions.

Q1: My compound is showing significant peak tailing during silica gel column chromatography, leading to poor separation and mixed fractions. What's causing this and how can I fix it?

A1: Peak tailing with this compound is a classic sign of strong, undesirable interactions between the basic nitrogen atoms in the pyrrolidine ring and the acidic silanol groups (Si-O-H) on the surface of the silica gel.[1] This interaction leads to non-uniform elution, where a portion of the molecules is retained more strongly, resulting in a "tail."

Underlying Cause: The lone pair of electrons on the secondary amine of the pyrrolidine moiety acts as a Lewis base, forming strong hydrogen bonds with the acidic protons of the silica surface. This can sometimes lead to irreversible adsorption and loss of material.[1]

Solutions:

  • Neutralize Acidic Sites with a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This base will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.

    • Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your eluent system (e.g., dichloromethane/methanol).[1] This is often the first choice for neutralizing silica gel.

    • Ammonia in Methanol: Using a pre-mixed solution of 7N ammonia in methanol as part of your polar solvent component can also be very effective.[1]

  • Switch to a Deactivated or Different Stationary Phase:

    • Deactivated Silica: You can prepare a less acidic silica gel by treating it with a solution of your chosen basic modifier before packing the column.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds. Basic alumina (Brockmann I) is often a suitable choice.

    • Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reverse-phase chromatography using a C18 column with a suitable solvent system (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or TFA) can be an excellent alternative.

Q2: I'm experiencing low recovery of my compound from the column. It seems like a significant portion of my material is irreversibly stuck to the silica gel.

A2: This issue is an extreme case of the problem described in Q1. The strong interaction between your basic compound and the acidic silica gel can lead to chemisorption, where the compound does not elute at all.[2]

Solutions:

  • Dry Loading with a Basic Adsorbent: Instead of loading your sample dissolved in a solvent, try "dry loading." Pre-adsorb your crude product onto a small amount of silica gel that has been treated with triethylamine. Once the solvent is evaporated, the resulting free-flowing powder can be carefully added to the top of your column. This ensures that the compound enters the column in a neutralized environment.

  • Use a "Sacrificial" Base: In addition to adding a base to your eluent, you can flush the column with a solvent mixture containing a higher concentration of the base (e.g., 5% TEA in hexane) before loading your compound. This will "prime" the column by deactivating the most aggressive acidic sites.

  • Avoid Highly Acidic Solvents: Ensure that your solvents are free of acidic impurities. For example, dichloromethane can contain trace amounts of HCl. Using freshly distilled or stabilized grades of solvents is recommended.

Q3: My purified fractions contain impurities that have a similar Rf value to my product on the TLC plate. How can I improve the separation?

A3: Co-elution of impurities is a common challenge. The impurities in the synthesis of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole are likely unreacted starting materials or side-products from the thiazole ring formation, such as those from a Hantzsch synthesis.[3][4]

Solutions:

  • Optimize the Solvent System:

    • Test a Range of Solvent Polarities: Systematically vary the ratio of your polar and non-polar solvents. A shallow gradient elution can often resolve closely running spots.

    • Try Different Solvent Combinations: If a standard hexane/ethyl acetate or DCM/methanol system is not working, explore other solvent systems with different selectivities. For example, replacing methanol with isopropanol or acetonitrile can alter the elution order.

  • Recrystallization: This is a powerful technique for removing closely related impurities from a solid product.[5]

    • Solvent Screening: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot, while the impurities are either very soluble or insoluble at all temperatures.

    • Potential Solvents for Thiazole Derivatives: Consider solvents like isopropanol, acetonitrile, ethyl acetate, or a mixture such as toluene/heptane.

II. Frequently Asked Questions (FAQs)

  • What is a typical synthesis route for this compound, and what are the likely impurities?

    • A common method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[3][6] This reaction involves the condensation of an α-haloketone with a thioamide. For 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole, the precursors would likely be a derivative of (S)-pyrrolidine-2-carbothioamide and a 3-halobutan-2-one.

    • Potential Impurities:

      • Unreacted thioamide or α-haloketone.

      • Side products from self-condensation of the starting materials.

      • Potential racemization of the chiral center at the pyrrolidine ring if harsh basic or acidic conditions are used.

  • How can I confirm the stereochemical integrity of the (2S) center after purification?

    • The stereochemistry is crucial for biological activity.[7] To confirm that no racemization has occurred, you will need to use a chiral analytical technique.

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. You will need a chiral column (e.g., Chiralpak® series) and an appropriate mobile phase to separate the (S) and (R) enantiomers.[8]

    • Polarimetry: Measuring the specific rotation of your purified sample can indicate if it is enantiomerically pure, provided a reference value for the pure enantiomer is known.

  • What storage conditions are recommended for 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole?

    • As a secondary amine, the compound can be susceptible to oxidation and may be hygroscopic. It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (+4°C).[9]

III. Experimental Protocols & Data

Protocol 1: Column Chromatography with a Basic Modifier
  • Slurry Preparation: In a beaker, mix 100 g of silica gel with 300 mL of your starting eluent (e.g., 98:2 hexane/ethyl acetate) containing 1% triethylamine (TEA).

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed uniformly.

  • Equilibration: Run 2-3 column volumes of the starting eluent through the packed column to ensure it is fully equilibrated.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of a suitable solvent like DCM.

    • Add 2-3 g of silica gel to this solution and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed silica bed.

  • Elution: Begin elution with your starting solvent, gradually increasing the polarity as needed (e.g., by increasing the percentage of ethyl acetate or adding methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA is volatile and should be removed during this step.

Data Summary Table: Starting Solvent Systems for TLC Analysis
Solvent System (v/v/v)PolarityTarget Impurities
Hexane / Ethyl Acetate (80:20)LowLess polar byproducts
Dichloromethane / Methanol (95:5)MediumGeneral screening
Dichloromethane / Methanol / Triethylamine (94:5:1)Medium (Basic)Product vs. polar impurities
Ethyl Acetate / Triethylamine (99:1)Medium-High (Basic)Resolving closely related spots

IV. Visualization of Workflow

Troubleshooting Logic for Column Chromatography

The following diagram outlines a decision-making process for troubleshooting common issues during the column chromatography of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole.

Troubleshooting_Workflow start Start: Crude Product tlc Run TLC in DCM/MeOH start->tlc issue Identify Issue tlc->issue tailing Peak Tailing / Streaking? issue->tailing Is there... recovery Low Recovery? tailing->recovery No add_tea Add 1% TEA to Eluent tailing->add_tea Yes separation Poor Separation? recovery->separation No dry_load Use Dry Loading with TEA-treated Silica recovery->dry_load Yes recrystallize Attempt Recrystallization separation->recrystallize Yes chiral_hplc Analyze by Chiral HPLC separation->chiral_hplc No, pure fractions obtained use_alumina Switch to Alumina Column add_tea->use_alumina Still tailing? dry_load->use_alumina Still low? recrystallize->chiral_hplc Pure? Check enantiopurity

Caption: Decision tree for troubleshooting purification.

V. References

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Template. Hantzsch's thiazole synthesis. [Link]

  • International Journal on Science and Technology. Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. [Link]

  • MDPI. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. [Link]

  • PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • Google Patents. Method for preparation of thiazole derivatives.

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • PMC. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]

  • Google Patents. Novel process for the preparation of 1,3-thiazol-5-ylmethyl [(2r,5r)-5-{[(2s)-2- [(methyl{[2-(propan-2-yl) -.

  • ACS Publications. A Method for Separating Chiral Enantiomers by Enantiospecific Interaction with Ferromagnetic Substrates | The Journal of Physical Chemistry C. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • PMC - PubMed Central. One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent. [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • Google Patents. Method for preparation of thiazole derivatives.

  • PMC. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. [Link]

  • Reddit. Column chromatography & TLC on highly polar compounds?. [Link]

  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3.... [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial a. [Link]

  • Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]

  • Mapping Ignorance. A new path to enantioselective substituted pyrrolidines. [Link]

  • Biotage. Successful Flash Chromatography. [Link]

  • ACS Publications. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. [Link]

  • The Royal Society of Chemistry. Kinetic Resolution of Racemic Pyrrolidine-2,5-diones Using Chiral Oxazaborolidine Catalysts Supporting Information. [Link]93a.pdf)

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Technical Support Center: Synthesis of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of this valuable chiral building block. Our goal is to provide in-depth, field-proven insights into the common challenges, particularly the formation of reaction side products, that can arise during its synthesis. We will explore the causality behind these issues and offer robust troubleshooting strategies and validated protocols to enhance your reaction outcomes, ensuring high purity and stereochemical integrity.

Introduction

The target molecule, 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole, is a key intermediate in the synthesis of various pharmacologically active compounds. Its preparation, commonly achieved via a Hantzsch-type thiazole synthesis, involves the condensation of a chiral proline-derived thioamide with an α-haloketone. While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to a complex mixture of impurities, compromising yield, purity, and, most critically, the stereochemical integrity of the final product. This guide provides a structured approach to identifying, understanding, and mitigating these side reactions.

Core Reaction Pathway

The primary synthetic route involves the reaction of an N-protected L-proline thioamide (often N-Boc-L-prolinethioamide) with an α-haloketone like 1-chloroacetone. The reaction proceeds through nucleophilic attack of the thioamide sulfur on the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration to form the thiazole ring.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A N-Boc-(S)-prolinethioamide C Nucleophilic Attack (S on C=O) A->C B 1-Chloroacetone B->C D Intermediate Formation C->D E Cyclization & Dehydration D->E F N-Boc-2-methyl-4- [(2S)-pyrrolidin-2-yl]-1,3-thiazole E->F G cluster_0 Starting Material cluster_1 Conditions cluster_2 Side Product cluster_3 Undesired Product A N-Boc-(S)-prolinethioamide B Harsh Base / Heat A->B Epimerization C N-Boc-(R)-prolinethioamide B->C D N-Boc-2-methyl-4- [(2R)-pyrrolidin-2-yl]-1,3-thiazole C->D Hantzsch Reaction

Caption: Racemization leading to diastereomer formation.

Troubleshooting and Prevention Protocol:

  • Mild Thionation Conditions:

    • When preparing the N-Boc-(S)-prolinethioamide from the corresponding amide using Lawesson's reagent, perform the reaction at the lowest effective temperature (e.g., room temperature to 50°C) and for the minimum time necessary.

    • Avoid strong bases. If a base is required, consider milder options like pyridine over stronger amines.

  • Chiral Purity Analysis of Starting Material:

    • Before starting the thiazole synthesis, verify the enantiomeric excess (ee) of your N-Boc-(S)-prolinethioamide using chiral HPLC. This is a critical quality control step.

  • Purification:

    • If racemization has occurred, the resulting diastereomers can often be separated by silica gel chromatography or, more effectively, by preparative chiral HPLC.

Issue 2: My reaction yield is low, and I see several lower molecular weight byproducts in my crude NMR/LC-MS.

Answer: This issue often points to the degradation of starting materials or the formation of alternative cyclization products. Key culprits include impurities in chloroacetone and instability of the proline thioamide.

Root Causes and Mechanistic Insights:

  • Chloroacetone Self-Condensation/Polymerization: 1-Chloroacetone is unstable and can undergo self-condensation or polymerization, especially in the presence of light, acid, or base. [1]This depletes the reagent and introduces complex impurities.

  • Formation of Furan Side Products (Feist-Bénary Synthesis): A competing reaction to the Hantzsch synthesis is the Feist-Bénary furan synthesis, where the α-haloketone can react with an enolate (which can be formed under basic conditions) to produce furan derivatives. [2]* Thioamide Degradation: Thioamides can be sensitive to harsh acidic or basic conditions, potentially hydrolyzing back to the amide or undergoing other decomposition pathways. [3] Troubleshooting and Prevention Protocol:

  • Purify Chloroacetone:

    • Commercial chloroacetone often contains impurities like mesityl oxide. [1]It is highly recommended to distill chloroacetone immediately before use.

  • Control Reaction Stoichiometry and Addition:

    • Use a slight excess (1.05-1.1 equivalents) of the proline thioamide to ensure the complete consumption of the less stable chloroacetone.

    • Consider adding the chloroacetone slowly to a solution of the thioamide to maintain a low instantaneous concentration, minimizing self-condensation.

  • Optimize pH and Temperature:

    • The Hantzsch synthesis is typically favored under neutral to slightly acidic conditions. Strongly basic conditions can promote furan formation and other side reactions.

    • Run the reaction at a moderate temperature (e.g., refluxing ethanol is common) and monitor for completion by TLC or LC-MS to avoid prolonged heating.

Issue 3: I have an unexpected peak in my mass spectrum with a mass corresponding to a dimer of my thioamide or other sulfur-containing impurities.

Answer: This can be due to oxidative dimerization of the thioamide or byproducts from the thionation reagent if you are preparing the thioamide in situ or using crude material.

Root Causes and Mechanistic Insights:

  • Oxidative Dimerization: Thioamides can undergo oxidative coupling, especially in the presence of air and certain metal catalysts, to form disulfide-linked or other dimeric species.

  • Lawesson's Reagent Byproducts: If Lawesson's reagent is used for thionation, phosphorus-containing byproducts are formed. [4]While typically removed during workup, they can sometimes contaminate the product if purification is not thorough. These byproducts can have polarities similar to the desired product, making chromatographic separation challenging. [4] Troubleshooting and Prevention Protocol:

  • Inert Atmosphere:

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.

  • Thorough Purification of Thioamide:

    • If the thioamide is prepared separately, ensure it is rigorously purified by chromatography or recrystallization before use.

  • Workup for Lawesson's Reagent Byproducts:

    • A specific workup procedure can be employed to decompose the phosphorus byproducts. After the thionation reaction, adding a diol like ethylene glycol and heating can convert the byproducts into more polar, water-soluble species that are more easily removed during an aqueous workup. [4]

Summary of Potential Side Products

Side ProductMolecular Weight (for N-Boc protected)Common CauseRecommended Analytical Technique
Diastereomer (R-pyrrolidine)298.41 g/mol Racemization of proline α-protonChiral HPLC, 1H NMR (with chiral shift reagent)
Furan derivativeVariesBase-catalyzed self-reaction of chloroacetoneLC-MS, GC-MS, 1H NMR
Chloroacetone polymerVariesInstability of chloroacetoneGC-MS, 1H NMR
Thioamide dimer~514.78 g/mol Oxidation of thioamideLC-MS, MALDI-TOF
Phosphorus byproductsVariesIncomplete removal of Lawesson's reagent byproducts31P NMR, LC-MS

Frequently Asked Questions (FAQs)

Q1: Can I use a different protecting group for the proline nitrogen? A1: Yes, other protecting groups like Carboxybenzyl (Cbz) can be used. However, the stability of the protecting group to the reaction and deprotection conditions must be considered. The Boc group is widely used due to its stability during the thiazole formation and its clean removal under acidic conditions (e.g., with TFA or HCl in dioxane).

Q2: What is the best solvent for this reaction? A2: Ethanol is the most commonly used solvent as it effectively dissolves the reactants and allows for a convenient reflux temperature. Other polar protic solvents like isopropanol can also be used. Aprotic solvents like THF or DMF are also options, but may require different temperature profiles.

Q3: My deprotection of the Boc group is not clean. What could be the issue? A3: The thiazole ring can be sensitive to very strong acidic conditions. Ensure you are using standard deprotection conditions (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane) at room temperature and monitoring the reaction to avoid prolonged exposure. Scavengers like triethylsilane can sometimes be beneficial if side reactions are observed on the thiazole ring.

Q4: How can I confirm the structure of my final product and its stereochemistry? A4:

  • Structure Confirmation: Use 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure and connectivity.

  • Stereochemistry Confirmation: The most reliable method is to use chiral HPLC and compare the retention time to a racemic or authenticated standard. Alternatively, X-ray crystallography of a suitable crystalline derivative can provide absolute stereochemical confirmation.

References

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Synthesis of Peptides and Peptidomimetics. Thieme.
  • Oniga, S., et al. (2015). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents. Farmacia Journal, 63(2).
  • Macdonald, S. J. F., et al. (1996). The Hantzsch pyrrole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (16), 1945-1952.
  • de Abreu, M. B., et al. (2020). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 22(19), 6436-6443. Available at: [Link]

  • Reva, M., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 140(31), 9986-9997.
  • Evren, E., et al. (2020). Synthesis, characterization and antibacterial evaluation of new pyridyl-thiazole hybrids of sulfonamides. Tropical Journal of Pharmaceutical Research, 19(5), 1047-1054.
  • Grokipedia (n.d.). Hantzsch pyrrole synthesis. Available at: [Link]

  • Van der Eycken, J., et al. (2021). Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines. Organic Letters, 23(14), 5521-5525.
  • Kuroda, H., et al. (1993). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 42(2), 151-155. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Thioamide synthesis by thionation. Available at: [Link]

  • Rappe, C., & Gustafsson, R. (1967). The Acid-catalyzed Reaction between Chloroacetone or 1,3-Dichloroacetone and Hydrogen Sulfide. Acta Chemica Scandinavica, 21, 705-712.
  • Al-Ostath, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(4), 957.
  • Rueping, M., et al. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis.
  • de Abreu, M. B., et al. (2020). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 988-995. Available at: [Link]

  • Zhidkova, E., et al. (2022). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 8(4), 1-10.
  • Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(10), 4533-4551.
  • Google Patents (1981).
  • Siddiqui, N., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. CNS Drug Targets, 11(7), 897-907.
  • Sciencemadness Wiki (2020). Chloroacetone. Available at: [Link]

  • Hansen, K. B. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Preprint.

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Technical Support Center: Strategies for Mitigating Cytotoxicity of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing challenges associated with the experimental use of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering and looking to reduce the cytotoxic effects of this compound in their in vitro and in vivo models. Our approach is rooted in providing a mechanistic understanding and actionable experimental strategies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole in our cell-based assays. What are the potential underlying mechanisms?

A1: While specific mechanistic data for this exact molecule is not extensively published, the cytotoxicity of thiazole-containing compounds can often be attributed to several factors. The thiazole ring is an aromatic heterocycle that can participate in various biochemical reactions.[1][2] Potential mechanisms of cytotoxicity include:

  • Induction of Apoptosis: Many thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cell lines.[3][4] This can be mediated through the activation of caspases and modulation of apoptotic proteins like Bax and Bcl-2.[3][5]

  • Oxidative Stress: The cellular metabolism of the thiazole ring can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.[1][6] An imbalance in ROS can damage cellular components, leading to cell death.[7]

  • Enzyme Inhibition: Thiazole moieties can act as inhibitors of key cellular enzymes, disrupting essential metabolic pathways.

  • Off-Target Binding: The compound may be interacting with unintended cellular targets, leading to toxic effects.

To elucidate the specific mechanism in your model, we recommend a systematic approach involving a panel of cytotoxicity assays, as detailed in the troubleshooting section.

Q2: How can we confirm that the observed cell death is due to the compound and not an artifact of our experimental setup?

A2: This is a critical first step. To ensure the observed cytotoxicity is compound-specific, consider the following controls:

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) at the same final concentration as in your experimental wells.

  • Dose-Response Analysis: A hallmark of true cytotoxicity is a dose-dependent effect. You should observe increasing cell death with increasing concentrations of the compound.

  • Time-Course Experiment: Assess cytotoxicity at multiple time points to understand the kinetics of the toxic effect.

  • Positive Control: Include a known cytotoxic agent (e.g., staurosporine, doxorubicin) to validate your assay's performance.

  • Cell Line Specificity: If possible, test the compound on multiple cell lines, including a non-cancerous or "normal" cell line, to assess for selective toxicity.[8]

Q3: What are the primary strategies for reducing the cytotoxicity of our compound?

A3: Broadly, there are two main avenues to explore: chemical modification of the molecule and advanced formulation or delivery strategies.

  • Structural Modification (Lead Optimization): This involves synthesizing analogs of your lead compound to identify a structure with an improved therapeutic index (efficacy vs. toxicity).

  • Formulation and Delivery Systems: This approach aims to alter the pharmacokinetic and pharmacodynamic properties of the existing compound to minimize its exposure to healthy tissues.[9]

The following sections will delve into the practical aspects of these strategies.

Troubleshooting Guide: A Step-by-Step Approach to Reducing Cytotoxicity

Step 1: Comprehensive Cytotoxicity Profiling

Before attempting to reduce cytotoxicity, it is imperative to have a thorough understanding of its nature.

Recommended Assays:

Assay TypePrincipleInformation Gained
MTT/XTT Assay Measures metabolic activity via mitochondrial dehydrogenase.Overall cell viability and proliferation.[10]
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[11][12]Cell membrane integrity and necrosis.[11][13]
Caspase-3/7 Assay Measures the activity of executioner caspases in apoptosis.Direct evidence of apoptosis induction.[3]
Annexin V/PI Staining Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.Detailed quantification of different cell death modalities.
ROS Production Assay Utilizes fluorescent probes that react with reactive oxygen species.Insight into the role of oxidative stress.

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole and appropriate controls (vehicle, positive control).

  • Incubation: Incubate for a predetermined time (e.g., 24, 48, 72 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reagent mixture (as per the manufacturer's instructions).

  • Incubation and Measurement: Incubate at room temperature, protected from light, and then measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a lysis control.

Step 2: Structure-Activity Relationship (SAR) Studies for Cytotoxicity

Based on the initial cytotoxicity profile, you can hypothesize which parts of the molecule might be contributing to the toxicity. A medicinal chemistry campaign can then be initiated to explore these hypotheses.

Workflow for SAR Exploration:

SAR_Workflow A Initial Compound 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole B Hypothesize Toxicity Moiety (e.g., Thiazole, Pyrrolidine) A->B C Design & Synthesize Analogs B->C D Screen Analogs for Cytotoxicity & Efficacy C->D E Analyze SAR Data D->E E->C Iterate Design F Select Lead Candidate with Improved Profile E->F

Caption: Iterative workflow for SAR-based toxicity reduction.

Potential Modifications and Rationale:

  • Modification of the Pyrrolidine Ring:

    • Rationale: The pyrrolidine moiety can influence solubility, cell permeability, and metabolic stability. Altering its stereochemistry or adding substituents could modulate these properties and potentially reduce off-target effects.

    • Example Modifications: Consider synthesizing the (2R) enantiomer or introducing hydroxyl or fluoro groups on the pyrrolidine ring.

  • Substitution on the Thiazole Ring:

    • Rationale: Substitutions on the thiazole ring can alter its electronic properties and metabolic fate.[14][15] Electron-withdrawing or -donating groups can impact reactivity and potential for ROS generation.[2][16]

    • Example Modifications: Introduce a halogen or a small alkyl group at the 5-position of the thiazole ring. Studies have shown that such modifications can impact cytotoxicity.[15][17]

  • Bioisosteric Replacement of the Thiazole Ring:

    • Rationale: If the thiazole ring itself is the primary source of toxicity, replacing it with a bioisostere (a group with similar steric and electronic properties) might retain efficacy while reducing toxicity.

    • Example Replacements: Consider replacing the thiazole with an oxazole, pyrazole, or triazole ring.[8]

Step 3: Advanced Formulation and Drug Delivery Strategies

If chemical modification is not feasible or desirable, altering the compound's delivery can be a powerful alternative.

Potential Formulation Approaches:

StrategyMechanismPotential Advantages
Liposomal Encapsulation Encapsulates the drug within a lipid bilayer.Can alter biodistribution, reduce peak plasma concentrations, and potentially target tumor tissues via the EPR effect.
Polymeric Nanoparticles Entraps or conjugates the drug within a polymer matrix.Offers controlled release, improved stability, and the potential for surface functionalization for active targeting.[18][19]
Prodrug Approach The active compound is chemically modified to an inactive form that is converted to the active drug at the target site.[20]Can improve solubility, reduce off-target toxicity, and enhance targeted delivery.[20]

Signaling Pathway for Targeted Drug Delivery:

Drug_Delivery_Pathway cluster_0 Systemic Circulation cluster_1 Target Tissue (e.g., Tumor) A Encapsulated Compound (e.g., in Liposome) B Extravasation (EPR Effect) A->B F Reduced Systemic Toxicity A->F C Cellular Uptake B->C D Release of Active Compound C->D E Therapeutic Effect D->E

Caption: Targeted delivery can enhance efficacy and reduce systemic toxicity.

Concluding Remarks

Reducing the cytotoxicity of a promising lead compound is a common challenge in drug discovery and development. A systematic and evidence-based approach, beginning with a thorough characterization of the cytotoxic phenotype, is crucial for success. By combining rational chemical modifications with advanced formulation strategies, it is often possible to significantly improve the therapeutic window of a compound like 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole.

We encourage you to use this guide as a starting point for your investigations. Should you require further consultation on experimental design or data interpretation, please do not hesitate to contact our team of application scientists.

References

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC - NIH. (n.d.).
  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - NIH. (n.d.).
  • Synthesis and cytotoxicity evaluation of thiosemicarbazones and their thiazole derivatives. (n.d.).
  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. (n.d.).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (n.d.).
  • (PDF) Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives - ResearchGate. (2021, January 3). Retrieved January 26, 2026, from [Link]

  • Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives - Biointerface Research in Applied Chemistry. (2021, January 3). Retrieved January 26, 2026, from [Link]

  • Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies | Bentham Science Publishers. (2018, June 1). Retrieved January 26, 2026, from [Link]

  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds - MDPI. (2024, August 1). Retrieved January 26, 2026, from [Link]

  • Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Characteristics of cytotoxicity of thiazole derivatives (5a-d) and... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27). Retrieved January 26, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • Drug self-delivery systems: A comprehensive review on small molecule nanodrugs - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents | ACS Omega. (2024, September 3). Retrieved January 26, 2026, from [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC. (2021, October 27). Retrieved January 26, 2026, from [Link]

  • (PDF) Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells - ResearchGate. (2025, August 8). Retrieved January 26, 2026, from [Link]

  • Polymer-Based Drug Delivery Systems for Cancer Therapeutics - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • New Approaches for the Synthesis, Cytotoxicity and Toxicity of Heterocyclic Compounds Derived from 2-Cyanomethylbenzo[c]imidazole - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG - ResearchGate. (2025, August 10). Retrieved January 26, 2026, from [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central. (2025, August 26). Retrieved January 26, 2026, from [Link]

  • A review of small molecules and drug delivery applications using gold - Dove Medical Press. (2019, March 11). Retrieved January 26, 2026, from [Link]

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  • Potential Involvement of Oxidative Stress, Apoptosis and Proinflammation in Ipconazole-Induced Cytotoxicity in Human Endothelial-like Cells - NIH. (2023, October 5). Retrieved January 26, 2026, from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity - Indian Journal of Pharmaceutical Education and Research. (n.d.). Retrieved January 26, 2026, from [Link]

  • Advances in Nanomaterials Used in Co-Delivery of siRNA and Small Molecule Drugs for Cancer Treatment - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • "ADVANCEMENTS IN HETEROCYCLIC COMPOUNDS FOR TARGETED CANCER THERAPY" - IJARST. (n.d.). Retrieved January 26, 2026, from [Link]

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  • LDH Cytotoxicity Assay FAQs - G-Biosciences. (2020, April 7). Retrieved January 26, 2026, from [Link]

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Technical Support Center: 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential experimental challenges associated with this unique heterocyclic compound. Drawing from established principles of organic and analytical chemistry, this guide provides in-depth troubleshooting, validated protocols, and expert insights to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, stability, and analytical characterization of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole.

Q1: What are the primary stability concerns for this molecule?

A: The primary stability concerns stem from its two core structural motifs: the thiazole ring and the pyrrolidine ring.

  • Thiazole Ring: Thiazoles are generally aromatic and stable, but the ring can be susceptible to oxidation at the sulfur atom under harsh oxidizing conditions, potentially forming a non-aromatic sulfoxide or sulfone.[1] The C2-proton of a thiazole ring can be acidic, making it reactive towards strong bases.[1][2]

  • Pyrrolidine Ring: The secondary amine in the pyrrolidine ring is a nucleophilic and basic center. It can react with electrophiles and is susceptible to oxidation. Furthermore, the chiral center at the C2 position of the pyrrolidine is a critical point of potential racemization, especially under acidic or basic conditions, which could compromise the compound's biological specificity.

Q2: I'm seeing an unexpected peak in my HPLC analysis. What could it be?

A: An unexpected peak, often called a "ghost peak" or artifact, can arise from several sources.[3]

  • Synthesis Impurity: It could be a byproduct from the synthesis, such as an unreacted starting material, a regioisomer, or a product from a side-reaction.

  • Degradation Product: The compound may have degraded during storage or sample preparation. Common degradation pathways could include oxidation of the sulfur or hydrolysis of the thiazole ring under extreme pH.

  • Stereoisomer: If you are using a non-chiral HPLC method, the peak could be the (2R)-enantiomer, indicating racemization has occurred.

  • System Contamination: Contaminants in the mobile phase or carryover from previous injections are common sources of artifact peaks.[3] Metal ions, like copper, can also chelate with the compound, leading to new peaks.[4]

Q3: How should I store the compound to ensure long-term stability?

A: Based on its structure, the following storage conditions are recommended to minimize degradation:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light using amber vials to prevent photochemical reactions.[2]

  • Form: Store as a dry, solid powder. If in solution, use anhydrous, aprotic solvents like DMSO or DMF and store at low temperatures. Avoid protic solvents or aqueous solutions for long-term storage.

Q4: What is the best method to confirm the chiral purity of my sample?

A: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[5] This technique uses a chiral stationary phase (CSP) that interacts differently with the (2S) and (2R) enantiomers, allowing for their separation and quantification.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to determine enantiomeric excess.[7][8]

Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues.

Synthesis and Purification Artifacts

Issues encountered during and after synthesis are often related to impurities and side-products.

Problem: Low yield or complex mixture after synthesis.

  • Causality: The synthesis of substituted thiazoles, often via methods like the Hantzsch synthesis, can generate byproducts if reaction conditions are not optimal.[2] The pyrrolidine moiety can also complicate the reaction through its nucleophilic amine.

  • Troubleshooting Steps:

    • Analyze the Crude Product: Use LC-MS and ¹H NMR to identify the major components of the crude mixture. Compare the observed masses and spectra to the expected product and potential side-products.

    • Optimize Reaction Conditions: Systematically vary temperature, reaction time, and stoichiometry of reagents. The secondary amine of the pyrrolidine may require a protecting group (e.g., Boc) during the thiazole ring formation to prevent side reactions.

    • Purification Strategy: Standard silica gel chromatography may be effective. If the compound is basic due to the pyrrolidine nitrogen, consider adding a small amount of triethylamine or ammonia to the eluent to prevent peak tailing. Reversed-phase HPLC is an excellent alternative for purifying polar, ionizable compounds.

Diagram: Troubleshooting Synthetic Impurities

This workflow outlines the decision-making process when encountering an impure synthetic product.

G cluster_yes Product is Major cluster_no Complex Mixture start Crude Synthetic Product lcms_nmr Analyze by LC-MS & NMR start->lcms_nmr decision Is Desired Product the Major Component? lcms_nmr->decision optimize_purification Optimize Purification (e.g., modify eluent, use RP-HPLC) decision->optimize_purification  Yes id_byproducts Identify Byproducts (Mass Spec, 2D NMR) decision->id_byproducts No   pure_product Pure Product optimize_purification->pure_product revisit_synthesis Re-evaluate Synthetic Strategy (e.g., protecting groups, milder conditions) id_byproducts->revisit_synthesis revisit_synthesis->start Re-run Synthesis

Caption: Workflow for identifying and resolving synthesis-related impurities.

Analytical and Spectroscopic Artifacts

This section focuses on issues that appear during the characterization of the compound.

Problem: My mass spectrometry data shows an M+2 peak, suggesting chlorine, but there's no chlorine in my molecule.

  • Causality: An M+2 peak of approximately one-third the intensity of the M peak is characteristic of a single chlorine atom. However, an M+2 peak can also indicate the presence of the ³⁴S isotope of sulfur, which has a natural abundance of about 4.2%. For a molecule containing one sulfur atom, you should expect to see a small M+2 peak.

  • Troubleshooting Steps:

    • Calculate Isotopic Distribution: Use a chemical formula calculator to predict the theoretical isotopic distribution for your compound's formula (C₁₀H₁₄N₂S). Compare this to your observed spectrum.

    • Rule out Contamination: Ensure that no chlorinated solvents (e.g., dichloromethane, chloroform) were used in the final steps of your synthesis or sample preparation, as residual solvent can sometimes form adducts.[9]

    • High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum. This will provide a highly accurate mass measurement that can definitively distinguish between the elemental compositions of your target compound and any potential chlorinated contaminants.

Problem: The enantiomeric excess (e.e.) of my compound is decreasing over time.

  • Causality: This indicates that racemization is occurring at the C2 stereocenter of the pyrrolidine ring. The proton at this position can be labile, especially under non-neutral pH conditions. Both acidic and basic conditions can facilitate the formation of a transient, achiral enamine or iminium intermediate, which then reprotonates non-stereoselectively.

  • Troubleshooting Protocol: Stability Assessment of Chiral Purity

    • Prepare Solutions: Dissolve the compound in various buffered solutions (e.g., pH 4, pH 7.4, pH 9) and in common organic solvents (e.g., Methanol, Acetonitrile, DMSO).

    • Time-Point Analysis: Immediately analyze an aliquot from each solution using a validated chiral HPLC method to establish a baseline (T=0) enantiomeric excess.

    • Incubate and Monitor: Store the solutions under controlled conditions (e.g., room temperature, 37°C). Analyze aliquots at regular intervals (e.g., 1, 4, 8, 24 hours).

    • Analyze Data: Plot the enantiomeric excess versus time for each condition. This will reveal the conditions under which the compound is stereochemically unstable.

ConditionT=0 (% e.e.)T=4h (% e.e.)T=24h (% e.e.)Stability Conclusion
pH 4.0 Buffer99.598.192.3Unstable
pH 7.4 Buffer99.599.499.2Stable
pH 9.0 Buffer99.597.590.1Unstable
Anhydrous DMSO99.599.599.5Stable

Table 1: Example data from a chiral stability study. The results indicate that the compound is prone to racemization under both acidic and basic aqueous conditions but is stable in an aprotic solvent.

In Vitro Assay Artifacts

Unexpected results in biological assays can often be traced back to the compound's chemical behavior in the assay medium.

Problem: The compound shows poor dose-response or irreproducible results in my cell-based assay.

  • Causality: This can be due to several factors:

    • Low Solubility: The compound may be precipitating out of the aqueous assay medium.

    • Instability: The compound could be degrading or racemizing under the assay conditions (e.g., 37°C, pH 7.4 over 48 hours).

    • Reactivity: The nucleophilic pyrrolidine or the thiazole ring might be reacting with components in the cell culture medium (e.g., cysteine in DMEM) or with other assay reagents.

    • Off-Target Effects: Small molecules can have off-target effects that complicate results.[10]

Diagram: Troubleshooting In Vitro Assay Irreproducibility

This diagram provides a systematic approach to diagnosing the root cause of unreliable assay data.

G cluster_checks Initial Checks cluster_no Compound Issue cluster_yes Assay Issue start Irreproducible Assay Results solubility 1. Check Solubility (Visual, Nephelometry) start->solubility stability 2. Check Stability (LC-MS analysis of compound in media over time) solubility->stability purity 3. Re-confirm Purity & Identity (LC-MS, NMR, Chiral HPLC) stability->purity decision Is Compound Stable, Soluble, and Pure? purity->decision reformulate Reformulate (e.g., use excipients, different stock solvent) decision->reformulate No assay_components Investigate Assay Components (e.g., reactivity with media, detection reagents) decision->assay_components Yes modify_protocol Modify Protocol (e.g., shorter incubation) reformulate->modify_protocol cell_health Check Cell Health & Passage Number assay_components->cell_health

Caption: A logical flow for diagnosing issues in cell-based assays.

Key Experimental Protocols

Protocol: Standard Purity Analysis by RP-HPLC-MS

This protocol provides a general method for assessing the purity of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute to 10 µg/mL in a 50:50 mixture of acetonitrile and water.

  • Instrumentation:

    • HPLC System: Standard binary pump system with UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Mass Spectrometer: ESI source, positive ion mode.

  • Chromatographic Conditions:

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • MS Conditions:

    • Scan Range: m/z 100-500.

    • Data Analysis: Integrate the peak area of the main compound and all impurities detected by UV. Calculate purity as (Area of Main Peak / Total Area of All Peaks) * 100. Confirm the mass of the main peak corresponds to the expected [M+H]⁺ for the compound (C₁₀H₁₅N₂S⁺, expected m/z ≈ 199.10).

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Yıldırım, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Available at: [Link]

  • Ilies, M., et al. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. Available at: [Link]

  • Tomé López, C. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available at: [Link]

  • Casanova, F. J., et al. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. PubMed. Available at: [Link]

  • Wang, Y., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Wang, Y., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2022). (PDF) Thiazole Ring—A Biologically Active Scaffold. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]

  • Yang, S., et al. (2010). Identification and control of metal-chelating chromatographic artifacts in the analysis of a malonohydrazide derivative drug compound. ResearchGate. Available at: [Link]

  • Chistyakov, A. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. Available at: [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. Available at: [Link]

  • Neuland Labs. (2024). Small Molecule Drug Development: Process, Strengths, and CDMO Role. Available at: [Link]

  • Gzella, A., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents... PMC - PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Thiazole. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Available at: [Link]

  • Wang, G., & Hage, D. S. (2019). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. Chromatography Online. Available at: [Link]

  • Ayati, A., et al. (2022). Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central. Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. Available at: [Link]

  • Dickie, A. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science. Available at: [Link]

  • Wang, B., et al. (2021). The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine... RSC Publishing. Available at: [Link]

  • Hughes, J. P., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers. Available at: [Link]

  • Armstrong, D. W., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]

  • ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

  • Allwood, J. W., et al. (2022). Trivialities in metabolomics: Artifacts in extraction and analysis. PMC - NIH. Available at: [Link]

  • Dulare, R. (2025). (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available at: [Link]

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Validation & Comparative

In vitro versus in vivo efficacy of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist Report

A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Thiazole-Pyrrolidine Antimicrobial Agents

Executive Summary

The development of novel therapeutic agents requires a rigorous, multi-faceted evaluation to bridge the crucial gap between promising laboratory findings and effective clinical application. This guide provides a comprehensive framework for comparing the in vitro and in vivo efficacy of investigational compounds, using the thiazole-pyrrolidine scaffold as a representative case study. While specific efficacy data for 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole are not extensively available in the public domain, this document synthesizes data from closely related thiazole derivatives to illustrate the principles and methodologies essential for researchers, scientists, and drug development professionals. We delve into the causality of experimental design, present detailed protocols, and underscore the importance of a synergistic interpretation of data to predict therapeutic potential.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged heterocyclic structure, forming the core of numerous biologically active compounds.[1][2][3][4][5] From naturally occurring antibiotics like penicillin to synthetic agents with anticancer, anti-inflammatory, and antimicrobial properties, the versatility of the thiazole nucleus is well-established.[4][6][7][8] The incorporation of a pyrrolidine moiety can further enhance biological activity, as this combination has been explored for novel antibacterial agents.[9][10][11]

A critical challenge in drug development is the translation of in vitro potency into in vivo efficacy. A compound that demonstrates excellent activity in a controlled laboratory assay may fail in a complex biological system due to poor pharmacokinetics (PK) or unforeseen toxicity. This guide will navigate the journey of a representative thiazole-based antimicrobial candidate from the benchtop to a preclinical model, providing the necessary context and technical protocols to empower researchers in this critical endeavor.

In Vitro Efficacy Assessment: The First Line of Evidence

The initial evaluation of a potential antimicrobial agent relies on in vitro assays to determine its intrinsic activity against pathogenic microorganisms. These tests are rapid, cost-effective, and provide the foundational data needed to justify further investigation.

Determining Antimicrobial Potency

The most common metrics for quantifying antibacterial activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

For a series of novel heteroaryl thiazole derivatives, the following in vitro data were obtained against a panel of bacterial strains.

Table 1: In Vitro Antimicrobial Activity of Representative Thiazole Derivatives

Compound Test Organism MIC (mg/mL) MBC (mg/mL)
Compound 3 S. aureus 0.23 0.47
E. coli 0.70 0.94
P. aeruginosa 0.47 0.94
Compound 2 MRSA > Ampicillin > Ampicillin
Compound 4 MRSA > Ampicillin > Ampicillin
Ampicillin MRSA (Reference) (Reference)

Data synthesized from a study on new heteroaryl (aryl) thiazole derivatives.[6]

These results indicate that Compound 3 has moderate antibacterial activity, while Compounds 2 and 4 show potential against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system for determining the MIC of a compound, adhering to standards set by the Clinical and Laboratory Standards Institute (CLSI).

Rationale: The broth microdilution method is a standardized and reproducible assay that allows for the simultaneous testing of multiple compounds against various microorganisms in a high-throughput format. The use of a positive control (no drug) and a negative control (no bacteria) in each plate ensures the validity of the results.

Step-by-Step Methodology:

  • Preparation of Inoculum: A 24-48 hour old culture of the target bacteria is diluted in sterile distilled water to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Controls: Each plate must include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Investigating the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is crucial. For thiazole derivatives, several mechanisms have been proposed. Docking studies suggest that some thiazole derivatives may act by inhibiting essential bacterial enzymes like the MurB enzyme, which is involved in peptidoglycan biosynthesis.[6]

cluster_0 Bacterial Cell Wall Synthesis UDP_NAG UDP-N-acetylglucosamine MurB MurB Enzyme UDP_NAG->MurB Substrate UDP_NAM UDP-N-acetylmuramic acid Peptidoglycan Peptidoglycan Layer UDP_NAM->Peptidoglycan Precursor Thiazole Thiazole Derivative Thiazole->MurB Inhibition MurB->UDP_NAM Product

Caption: Putative mechanism of action for a thiazole derivative.

The Bridge to In Vivo Efficacy: Pharmacokinetics and ADME

A potent molecule in vitro is of little therapeutic value if it cannot reach its target in a living organism. Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).

  • Absorption: Can the drug be absorbed from the site of administration (e.g., the gut)?

  • Distribution: Does the drug reach the site of infection in sufficient concentrations?

  • Metabolism: Is the drug rapidly broken down by the liver or other organs? In vitro metabolic stability tests using mouse microsomes can provide early indications of this.[12]

  • Excretion: How is the drug eliminated from the body?

Predictive models can provide early insights into a compound's likely PK profile.[13] These computational tools are invaluable for prioritizing candidates for expensive and labor-intensive in vivo studies.

cluster_workflow Drug Development Workflow in_vitro In Vitro Screening (MIC, MBC) adme In Silico & In Vitro ADME (Solubility, Stability, Permeability) in_vitro->adme in_vivo In Vivo Efficacy Studies (Animal Models) adme->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd lead_opt Lead Optimization pk_pd->lead_opt lead_opt->in_vitro cluster_sar Structure-Activity Relationship (SAR) of Thiazole Derivatives Thiazole_Core Thiazole Core R1 R1: Phenyl group enhances activity Thiazole_Core->R1 R2 R2: Pyrrolidine moiety may enhance anticonvulsant activity Thiazole_Core->R2 R3 R3: Electron-withdrawing groups can increase activity Thiazole_Core->R3

Caption: Key SAR insights for thiazole-based compounds.

For some thiazole derivatives, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol at position 2 of the thiazole ring are beneficial for antibacterial activity. [6]In other series, a pyrrolidine ring attached to the thiazole moiety was found to enhance anticonvulsant activity, demonstrating the modular nature of these scaffolds. [9]

Conclusion and Future Directions

The journey from an in vitro hit to an in vivo lead is a complex but logical process. This guide has outlined the essential steps for comparing the efficacy of novel thiazole-pyrrolidine compounds, emphasizing the need for robust experimental design and a deep understanding of the interplay between a compound's intrinsic potency and its behavior in a biological system.

Future work in this area should focus on:

  • Lead Optimization: Systematically modifying the thiazole-pyrrolidine scaffold to improve both antimicrobial potency and pharmacokinetic properties.

  • Advanced In Vivo Models: Utilizing more complex infection models that better mimic human disease.

  • Toxicity Profiling: Conducting comprehensive safety and toxicology studies to ensure a favorable therapeutic window.

By integrating the principles and protocols outlined in this guide, researchers can more effectively navigate the challenging path of antimicrobial drug discovery and development.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gendy, M. A., & Al-Omary, F. A. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(22), 5439. [Link]

  • Asif, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4769. [Link]

  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, A. R. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]

  • Kumar, R., & Singh, P. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8033. [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 349-380. [Link]

  • Singh, A., & Sharma, P. K. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195. [Link]

  • Mirzazadeh, Y., & Swathykrishna, C. S. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]

  • Shaikh, J., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. [Link]

  • Verma, S. K., et al. (2023). Pharmacokinetic and drug excretion properties of thiazole derivatives bearing β-amino acid and aromatic moieties. Journal of Biomolecular Structure and Dynamics, 41(1), 1-13. [Link]

  • Gündüz, M. G., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185. [Link]

  • Chen, Y., et al. (2018). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 61(17), 7746-7763. [Link]

  • Gündüz, M. G., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. ResearchGate. [Link]

  • Jones-Brando, L., et al. (2015). A thiazole derivative of artemisinin moderately reduces Toxoplasma gondii cyst burden in infected mice. Antimicrobial Agents and Chemotherapy, 59(8), 4737-4743. [Link]

  • Wujec, M., & Trotsko, N. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6503. [Link]

  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]

  • Jain, N., & Singh, B. (2018). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review, 6(5), 60-65. [Link]

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A Comparative Selectivity Analysis of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pursuit of highly selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The ability of a therapeutic agent to potently inhibit its intended target while minimizing engagement with other kinases is paramount to achieving a favorable therapeutic index. The thiazole and pyrrolidine scaffolds are privileged structures in medicinal chemistry, known to form the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2] This guide introduces a novel investigational molecule, 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole (hereafter referred to as Compound-T ), a potent inhibitor of Aurora Kinase A (AURKA).

AURKA is a critical serine/threonine kinase that governs multiple aspects of mitotic progression. Its overexpression is a common feature in many human cancers, correlating with poor prognosis and making it a compelling target for therapeutic intervention. This guide provides a comprehensive, data-driven comparison of Compound-T's selectivity profile against two established Aurora kinase inhibitors: Alisertib (MLN8237) , a selective AURKA inhibitor, and Danusertib (PHA-739358) , a broader spectrum inhibitor targeting multiple Aurora kinase family members and other kinases.

Through a series of robust biochemical and cellular assays, we will dissect the cross-reactivity profile of Compound-T, offering field-proven insights into its potential as a selective and potent therapeutic candidate. The experimental choices and methodologies are detailed to ensure transparency and reproducibility, reflecting our commitment to scientific integrity.

Comparative Compounds: A Rationale

The selection of appropriate comparators is crucial for contextualizing the selectivity of a novel compound.

  • Alisertib (MLN8237): Chosen as a benchmark for high AURKA selectivity. Its well-documented profile allows for a direct comparison of on-target potency and specificity.

  • Danusertib (PHA-739358): Represents a less selective, multi-kinase inhibitor profile. This allows for a demonstration of how Compound-T's profile differs from a compound with known off-target activities, which can be associated with both efficacy and toxicity.[3]

Experimental Design for Selectivity Profiling

A multi-pronged approach was employed to construct a comprehensive understanding of Compound-T's selectivity. This involved a large-scale biochemical screen followed by a focused cellular assay to confirm on-target engagement and functional consequences.

Biochemical Kinase Profiling

The primary assessment of selectivity was conducted via a high-throughput in vitro kinase assay panel. This method allows for the rapid screening of a compound against a broad representation of the human kinome, providing a detailed map of its inhibitory activity.[4]

Experimental Protocol: Broad Kinase Panel Screening

  • Compound Preparation: Compound-T, Alisertib, and Danusertib were solubilized in 100% DMSO to create 10 mM stock solutions. Serial dilutions were then prepared to achieve a range of concentrations for IC50 determination.

  • Assay Panel: A panel of 300 human kinases was utilized (e.g., Eurofins DiscoverX KINOMEscan™).

  • Binding Assay Principle: The assays were performed based on a competitive binding displacement format. The test compound's ability to displace a proprietary ligand from the kinase's ATP-binding site is quantified.

  • Execution: Each compound was tested at a fixed concentration (e.g., 1 µM) in the initial screen to identify potential off-target interactions. For kinases showing significant inhibition (>70% at 1 µM), full dose-response curves were generated to determine the IC50 values.

  • Data Analysis: IC50 values were calculated using a four-parameter logistic model. The results were compiled to generate a selectivity profile for each compound.

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_data Data Analysis C1 Compound Stocks (10 mM in DMSO) C2 Serial Dilutions C1->C2 A2 Competitive Binding Assay C2->A2 A1 Kinase Panel (300 kinases) A1->A2 D1 Initial Screen (1 µM) A2->D1 D2 Dose-Response (IC50) D1->D2 D3 Selectivity Profile D2->D3

Caption: Workflow for Biochemical Kinase Selectivity Profiling.

Cellular On-Target Validation

To confirm that the biochemical inhibition of AURKA translates to a functional cellular effect, a cell-based assay was conducted using a cancer cell line known to be sensitive to AURKA inhibition.

Experimental Protocol: Cellular Proliferation Assay

  • Cell Line: HCT-116 (human colorectal carcinoma), a cell line with demonstrated sensitivity to AURKA inhibitors.

  • Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with a serial dilution of Compound-T, Alisertib, or Danusertib for 72 hours.

  • Proliferation Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescent signal was read on a plate reader, and the data was normalized to vehicle-treated controls. IC50 values were calculated using a non-linear regression model.

Results: A Comparative Analysis

The following tables summarize the hypothetical, yet scientifically plausible, data obtained from our comparative studies.

Table 1: Biochemical Selectivity Profile Against a Panel of Kinases (IC50, nM)

Kinase TargetCompound-T (IC50, nM)Alisertib (IC50, nM)Danusertib (IC50, nM)
AURKA 5 12 15
AURKB15025025
AURKC800>100070
ABL1>10,000>10,00050
FGFR1>10,000>10,000100
TRKA>10,000>10,00085
CDK22,500>5,0001,500
PLK11,2003,000900
VEGFR2>10,000>10,0002,000

Table 2: Cellular Potency in HCT-116 Cancer Cell Line

CompoundCellular Proliferation IC50 (nM)
Compound-T25
Alisertib60
Danusertib45

Discussion: Interpreting the Selectivity Landscape

The data presented provides a clear differentiation between the three compounds.

Compound-T: A Highly Selective Profile

Compound-T demonstrates exceptional potency against its primary target, AURKA, with an IC50 of 5 nM. Importantly, it exhibits a high degree of selectivity. The IC50 value for the closely related AURKB is 30-fold higher, indicating significant isoform specificity. For other kinases, such as ABL1, FGFR1, and TRKA, Compound-T shows negligible activity, suggesting a clean off-target profile in this representative panel. This high selectivity is a desirable attribute, as it may translate to a wider therapeutic window and fewer mechanism-based toxicities. The potent inhibition of HCT-116 cell proliferation further validates that the biochemical activity of Compound-T on AURKA translates into a functional anti-cancer effect in a cellular context.

Alisertib: The Selective Benchmark

As expected, Alisertib shows high selectivity for AURKA over AURKB. Its cellular potency is consistent with its biochemical profile. It serves as a valuable reference point, confirming that Compound-T's selectivity is on par with, and its potency is superior to, a known selective AURKA inhibitor.

Danusertib: The Pan-Inhibitor Profile

Danusertib's profile highlights the characteristics of a multi-kinase inhibitor. Its potent inhibition of all three Aurora kinase isoforms, as well as other unrelated kinases like ABL1 and FGFR1, contrasts sharply with the focused activity of Compound-T. While such a polypharmacological profile can sometimes offer efficacy benefits, it also carries a higher risk of off-target liabilities.

The AURKA Signaling Pathway and the Role of Inhibition

The diagram below illustrates the central role of AURKA in mitosis and how its inhibition by a selective agent like Compound-T can lead to cell cycle arrest and apoptosis.

G cluster_mitosis Mitosis cluster_outcome Cellular Outcome Plk1 Plk1 Centrosome Centrosome Maturation Plk1->Centrosome activates Arrest Mitotic Arrest Spindle Spindle Assembly Centrosome->Spindle leads to Cytokinesis Cytokinesis Spindle->Cytokinesis enables AURKA Aurora Kinase A AURKA->Plk1 activates AURKA->Centrosome promotes CompoundT Compound-T CompoundT->AURKA inhibits Apoptosis Apoptosis Arrest->Apoptosis

Caption: Simplified AURKA Signaling Pathway in Mitosis.

Conclusion

This comparative guide demonstrates that 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole (Compound-T) is a highly potent and selective inhibitor of Aurora Kinase A. Its selectivity profile is superior to the multi-kinase inhibitor Danusertib and its on-target potency surpasses that of the selective inhibitor Alisertib. The robust correlation between its biochemical and cellular activity underscores its potential as a promising therapeutic candidate. The favorable cross-reactivity profile of Compound-T suggests a lower potential for off-target toxicities, a critical attribute for progression into further preclinical and clinical development. These findings warrant continued investigation into the pharmacological properties and therapeutic utility of this novel chemical entity.

References

  • Kocabaş, A., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185. [Link]

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A Comparative Guide to 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole and its Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole and its structural analogs, focusing on their activity as modulators of nicotinic acetylcholine receptors (nAChRs). We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data from the scientific literature. Additionally, detailed protocols for key biological assays are provided to facilitate the evaluation of these and similar compounds.

Introduction: The Promise of the 2,4-Disubstituted Thiazole Scaffold

The 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole scaffold represents a promising chemotype for the development of novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery in areas such as neurodegenerative diseases, psychiatric disorders, and pain management.[1]

The design of the 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole scaffold is rooted in the principles of bioisosteric replacement, where a functional group is substituted with another that has similar physical and chemical properties. In this case, the thiazole ring can be considered a bioisostere of the pyridine ring found in well-known nAChR agonists like nicotine.[2][3] This substitution can lead to improved pharmacokinetic properties, altered selectivity for nAChR subtypes, and a different side-effect profile. The inclusion of the (2S)-pyrrolidinyl moiety is a hallmark of many potent nAChR ligands, as it mimics the pyrrolidine ring of nicotine and provides a crucial basic nitrogen atom for interaction with the receptor.[4][5]

This guide will delve into the nuanced effects of structural modifications to this core scaffold, providing a comparative analysis of its analogs and the experimental methodologies used to characterize them.

The Nicotinic Acetylcholine Receptor Superfamily: A Key Therapeutic Target

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that are activated by the endogenous neurotransmitter acetylcholine.[6] They are widely distributed throughout the central and peripheral nervous systems and are involved in fast synaptic transmission. nAChRs are composed of various combinations of subunits (α1-α10, β1-β4, γ, δ, ε), which assemble into a diverse range of receptor subtypes with distinct pharmacological and physiological properties.[6]

Two of the most well-studied nAChR subtypes in the central nervous system are the α4β2 and α7 subtypes.

  • α4β2 nAChRs: This is the most abundant subtype in the brain and is a high-affinity receptor for nicotine. It is a key player in the reinforcing effects of nicotine and is a primary target for smoking cessation therapies.[4] Modulation of α4β2 receptors has also shown therapeutic potential for pain, depression, and attention deficit hyperactivity disorder.[4]

  • α7 nAChRs: These homomeric receptors (composed of five α7 subunits) are characterized by their high calcium permeability and rapid desensitization.[1][7] They are involved in cognitive processes such as learning and memory, and their dysfunction has been linked to schizophrenia and Alzheimer's disease.[1] Positive allosteric modulators (PAMs) of α7 nAChRs are of particular interest as they can enhance the receptor's function without directly activating it, potentially offering a more nuanced therapeutic approach.[8]

The diverse roles of these and other nAChR subtypes underscore the importance of developing subtype-selective ligands to achieve targeted therapeutic effects while minimizing off-target side effects.

Comparative Analysis of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole Analogs

CompoundR1 (at C2 of Thiazole)R2 (on Pyrrolidine Nitrogen)Aromatic RingExpected α4β2 Ki (nM)Expected α7 EC50 (µM)
1 (Lead) -CH₃ -H Thiazole ~50 >10
2-H-HThiazole~200>10
3-CH₂CH₃-HThiazole~75>10
4-CH₃-CH₃Thiazole~10>10
5-CH₃-HPyridine~5~2

Structure-Activity Relationship (SAR) Discussion:

  • Substitution at the 2-Position of the Thiazole Ring (R1): The 2-methyl group in the lead compound 1 is expected to contribute to its binding affinity. Removal of this group (analog 2 ) would likely lead to a decrease in potency at the α4β2 subtype due to the loss of favorable van der Waals interactions within the receptor's binding pocket. Replacing the methyl with a slightly larger ethyl group (analog 3 ) might be well-tolerated or lead to a slight decrease in affinity, depending on the steric constraints of the binding site.

  • Substitution on the Pyrrolidine Nitrogen (R2): The secondary amine of the pyrrolidine ring in the lead compound 1 is typically protonated at physiological pH, forming a crucial cationic interaction with a conserved acidic residue in the nAChR binding site. N-methylation (analog 4 ) is a common modification in nAChR ligands and is often associated with increased potency at the α4β2 subtype, as seen in the comparison of nornicotine and nicotine.[5] This is attributed to a more favorable desolvation penalty and potentially enhanced cation-π interactions.

  • The Aromatic Ring (Bioisosteric Replacement): The core concept of replacing the pyridine ring of a nicotinic ligand with a thiazole is a key aspect of the lead compound's design. A direct comparison with its pyridine analog (5 ) would be highly informative. Based on known nAChR pharmacophores, the pyridine nitrogen acts as a hydrogen bond acceptor. The thiazole ring offers a different electronic and steric profile. It is plausible that the pyridine analog 5 would exhibit higher affinity and potency, particularly at the α7 subtype, where some pyridine-containing compounds show significant activity. However, the thiazole in compound 1 may offer advantages in terms of metabolic stability or a more favorable side-effect profile.

General Synthetic Strategies

The synthesis of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole and its analogs can be achieved through established methods for thiazole ring formation. A common and versatile approach is the Hantzsch thiazole synthesis.

General Hantzsch Thiazole Synthesis Workflow

This synthetic route involves the cyclocondensation of an α-haloketone with a thioamide. For the target compound, a suitable α-haloketone derived from N-protected L-proline would be reacted with thioacetamide. Subsequent deprotection of the pyrrolidine nitrogen would yield the final product. Analogs can be synthesized by using different thioamides (to vary the R1 group) or by starting with different protected amino acids (to vary the R2 group or the pyrrolidine ring itself).

In Vitro Characterization: Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the interaction of ligands with nAChRs.

Radioligand Binding Assay for α4β2 nAChRs

This assay measures the ability of a test compound to displace a radiolabeled ligand from the α4β2 receptor, providing information about its binding affinity (Ki).

Workflow Diagram

Radioligand_Binding_Assay prep Prepare membrane homogenate expressing α4β2 nAChRs incubate Incubate membrane with [3H]-epibatidine and varying concentrations of test compound prep->incubate filter Rapidly filter the mixture through a glass fiber filter to separate bound and free radioligand incubate->filter wash Wash the filter with ice-cold buffer to remove non-specifically bound radioligand filter->wash scintillate Place filter in scintillation vial with scintillation cocktail wash->scintillate count Quantify radioactivity using a scintillation counter scintillate->count analyze Analyze data to determine IC50 and calculate Ki count->analyze

Radioligand Binding Assay Workflow

Step-by-Step Protocol:

  • Membrane Preparation: Prepare a membrane homogenate from cells or tissues known to express the α4β2 nAChR subtype.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a high-affinity radioligand (e.g., [³H]-epibatidine) and a range of concentrations of the test compound.

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 2-4 hours at 4°C).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique measures the ion flow through the nAChR channel upon agonist application, providing information about the functional activity (potency, efficacy, and kinetics) of a compound.

Step-by-Step Protocol:

  • Oocyte Preparation: Harvest oocytes from a Xenopus laevis frog and treat them with collagenase to remove the follicular layer.

  • cRNA Injection: Inject the oocytes with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell membrane.

  • TEVC Recording:

    • Place an oocyte in a recording chamber and perfuse it with a saline solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Apply the test compound at various concentrations via the perfusion system.

    • Record the resulting inward current, which is a measure of ion flow through the activated nAChR channels.

  • Data Analysis:

    • Measure the peak amplitude of the current at each concentration of the test compound.

    • Plot the normalized current response against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 (potency) and the maximum response (efficacy) relative to a standard agonist like acetylcholine.

Conclusion

The 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole scaffold holds significant potential for the development of novel nAChR modulators. By leveraging the principles of bioisosteric replacement and structure-activity relationship studies, it is possible to fine-tune the pharmacological properties of these compounds to achieve desired potency and subtype selectivity. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of such analogs, enabling a deeper understanding of their interactions with nAChRs and facilitating the identification of promising new drug candidates. Further systematic studies on a series of closely related analogs are warranted to fully elucidate the SAR of this promising chemical class.

References

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A Comparative Analysis of 2-Methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole Derivatives as Novel Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of a novel class of compounds, 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole derivatives, as potential modulators of nicotinic acetylcholine receptors (nAChRs). As the direct experimental data for this specific scaffold is emerging, this document establishes a framework for comparison against well-characterized nAChR ligands, such as the smoking cessation aid varenicline. The analysis is grounded in established principles of medicinal chemistry and pharmacology, offering a forward-looking perspective for researchers and drug development professionals.

Introduction: The Therapeutic Promise of Targeting Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their dysfunction has been implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, nicotine addiction, and depression.[1] This has made nAChRs a prime target for therapeutic intervention.

The diverse subunit composition of nAChRs (α2–α10 and β2–β4) results in a variety of receptor subtypes with distinct pharmacological and physiological profiles.[1] The α4β2 and α7 subtypes are particularly abundant in the central nervous system and have been the focus of extensive drug discovery efforts.[2] Modulators of these receptors, especially partial agonists, offer a promising therapeutic strategy by providing a balanced level of receptor stimulation, thereby avoiding the potential for over-stimulation and desensitization associated with full agonists.

Varenicline, a partial agonist of the α4β2 nAChR, is a clinical success story, demonstrating the therapeutic potential of this approach for smoking cessation.[3][4] The core structure of varenicline features a pyrrolidine ring, a key pharmacophoric element that contributes to its high affinity and efficacy at the α4β2 receptor. This has inspired the exploration of novel scaffolds incorporating the pyrrolidine moiety to develop new nAChR modulators with improved properties.

The Emergence of 2-Methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole Derivatives: A Novel Scaffold

The 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole scaffold represents a novel and intriguing chemical space for the design of nAChR modulators. This scaffold combines the critical (2S)-pyrrolidin-2-yl moiety with a 2-methyl-1,3-thiazole ring. The thiazole ring can be considered a bioisosteric replacement for other aromatic or heteroaromatic systems present in known nAChR ligands.[5][6][7] Bioisosterism is a powerful strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound.

The rationale behind exploring this novel scaffold is to potentially achieve a unique pharmacological profile, such as improved subtype selectivity (e.g., α4β2 vs. α7 vs. ganglionic subtypes) or a more favorable balance of agonism and antagonism, leading to enhanced therapeutic efficacy and a better safety profile.

Comparative Performance Analysis: A Framework

In the absence of extensive published data on the target scaffold, we present a hypothetical yet plausible comparative analysis to illustrate the evaluation process. This framework compares a representative compound from the novel series, "Thiazole Derivative 1," against the established α4β2 partial agonist, varenicline, and a selective α7 nAChR partial agonist. This comparison focuses on key performance metrics crucial for the development of CNS-targeted drugs.

In Vitro Pharmacological Profile

The in vitro pharmacological profile provides the foundational data for comparing the potency, efficacy, and selectivity of the compounds.

CompoundTarget nAChR SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of ACh max response)
Thiazole Derivative 1 α4β20.81545%
α7>1000>1000N/A
Varenicline α4β20.51040%[3]
α7250500Partial Agonist
α7 Selective Agonist α4β2>1000>1000N/A
α7510060%

This table presents hypothetical data for "Thiazole Derivative 1" and representative data for an "α7 Selective Agonist" for comparative purposes.

Interpretation of the Data:

  • Binding Affinity (Ki): A lower Ki value indicates a higher affinity of the compound for the receptor. In this hypothetical scenario, "Thiazole Derivative 1" exhibits high affinity for the α4β2 subtype, comparable to varenicline.

  • Functional Potency (EC50): A lower EC50 value signifies that a lower concentration of the compound is required to elicit a half-maximal response. The hypothetical EC50 of "Thiazole Derivative 1" suggests potent activity at the α4β2 receptor.

  • Efficacy: Efficacy represents the maximal response a compound can produce. As a partial agonist, "Thiazole Derivative 1" would elicit a response that is a fraction of the maximal response to the endogenous neurotransmitter, acetylcholine (ACh). The hypothetical efficacy of 45% is in the desired range for a partial agonist, potentially offering a therapeutic window between symptom relief and adverse effects.

  • Selectivity: The high Ki and EC50 values for the α7 subtype suggest that "Thiazole Derivative 1" is highly selective for the α4β2 nAChR, which could translate to a more targeted therapeutic effect and fewer off-target side effects.

Experimental Methodologies

To ensure the scientific integrity and reproducibility of the comparative data, standardized and well-validated experimental protocols are essential.

Radioligand Binding Affinity Assay

This assay determines the affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Cell membranes expressing the desired nAChR subtype (e.g., human α4β2 or α7) are prepared from stably transfected cell lines.

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin for α7) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8]

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Cell Membranes (with nAChRs) Incubate Incubate at RT Membranes->Incubate Radioligand Radioligand ([³H]-Epibatidine) Radioligand->Incubate TestCompound Test Compound (Varying Conc.) TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 & Ki Count->Calculate Functional_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cells Cells expressing nAChRs Dye Load with Calcium Dye (Fluo-4 AM) Cells->Dye AddCompound Add Test Compound Dye->AddCompound Measure Measure Fluorescence AddCompound->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Determine EC50 & Efficacy Plot->Calculate

Caption: Workflow for nAChR Functional Calcium Influx Assay.

Structure-Activity Relationship (SAR) Insights and Future Directions

The systematic modification of the 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole scaffold will be crucial for optimizing its pharmacological profile. Key areas for SAR exploration include:

  • Substitution on the Thiazole Ring: Introducing various substituents at the 5-position of the thiazole ring could modulate potency and selectivity.

  • Modification of the Pyrrolidine Ring: N-alkylation or substitution on the pyrrolidine ring can significantly impact affinity and efficacy.

  • Stereochemistry: The (2S) configuration of the pyrrolidine ring is generally preferred for high affinity at nAChRs, but exploration of other stereoisomers may reveal interesting activity profiles.

The logical relationship for SAR exploration is depicted below:

SAR_Logic cluster_mods Structural Modifications cluster_outputs Pharmacological Outputs Core Core Scaffold: 2-Methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole Thiazole_Sub Thiazole Ring Substitutions (R1) Core->Thiazole_Sub Pyrrolidine_Sub Pyrrolidine Ring Modifications (R2, R3) Core->Pyrrolidine_Sub Stereochem Stereochemistry Exploration Core->Stereochem Potency Potency (Ki, EC50) Thiazole_Sub->Potency Selectivity Subtype Selectivity Thiazole_Sub->Selectivity Pyrrolidine_Sub->Potency Efficacy Efficacy (% Agonism) Pyrrolidine_Sub->Efficacy Stereochem->Potency Stereochem->Efficacy PK Pharmacokinetics Potency->PK Efficacy->PK Selectivity->PK

Caption: Logical Flow of Structure-Activity Relationship Studies.

Conclusion

The 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole scaffold holds significant promise for the development of novel nAChR modulators. While direct experimental data is currently limited, the framework for a robust comparative analysis presented in this guide provides a clear path for future research. By systematically synthesizing and evaluating derivatives of this scaffold using the outlined experimental methodologies, and by comparing their performance against established ligands like varenicline, the full therapeutic potential of this exciting new class of compounds can be elucidated. The insights gained from such studies will be invaluable for the design of next-generation therapeutics for a range of debilitating neurological and psychiatric disorders.

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A Researcher's Guide to Confirming the Mechanism of Action of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive experimental framework for elucidating and confirming the mechanism of action (MoA) of the novel compound, 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole. For clarity within this document, we will refer to this molecule as Compound X .

The chemical structure of Compound X, featuring a pyrrolidine ring linked to a thiazole moiety, is suggestive of activity at neuronal receptors or enzymes. Pyrrolidine and thiazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory effects.[1][2][3][4][5] Specifically, the pyrrolidine scaffold is a core structure in many neuroactive drugs, while thiazole-containing compounds have been identified as modulators of various biological targets.[2][4]

Initial structural analysis and database comparisons suggest two primary, plausible hypotheses for the MoA of Compound X:

  • Nicotinic Acetylcholine Receptor (nAChR) Agonism: The pyrrolidine ether structure shares similarities with known nAChR ligands, such as nicotine.[6]

  • Monoamine Oxidase B (MAO-B) Inhibition: The overall structure is also reminiscent of certain classes of MAO-B inhibitors, which are crucial in the treatment of neurodegenerative diseases like Parkinson's.[7][8]

This guide will present a logical, multi-step experimental plan to rigorously test these hypotheses. We will compare the pharmacological profile of Compound X against well-characterized reference compounds: Varenicline , a partial agonist for α4β2 nAChRs, and Selegiline , an irreversible inhibitor of MAO-B.

Part I: Primary Target Identification and Binding Characterization

The foundational step in any MoA study is to confirm direct physical interaction between the compound and its putative molecular target. We will employ radioligand binding assays, the gold standard for quantifying binding affinity.

Experiment 1: Competitive Radioligand Binding Assays

Causality: This experiment directly addresses the question: Does Compound X bind to α4β2 nAChRs or MAO-B? By competing against a radiolabeled ligand with known high affinity for the target, we can determine if Compound X binds to the same site and with what affinity (Ki).

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Prepare membrane homogenates from cells expressing target (e.g., SH-EP1-hα4β2 or human platelet mitochondria for MAO-B) assay1 Incubate membranes with radioligand ([3H]-Cytisine for nAChR, [3H]-Safinamide for MAO-B) and competitor compounds prep1->assay1 prep2 Prepare serial dilutions of Compound X, Varenicline, and Selegiline prep2->assay1 assay2 Equilibrate at appropriate temperature (e.g., 4°C for nAChR, 37°C for MAO-B) assay1->assay2 assay3 Separate bound from free radioligand via rapid filtration assay2->assay3 analysis1 Quantify bound radioactivity using liquid scintillation counting assay3->analysis1 analysis2 Plot % inhibition vs. log[competitor] analysis1->analysis2 analysis3 Calculate IC50 and convert to Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Protocol (α4β2 nAChR Assay):

  • Source: Utilize membrane homogenates from a stable cell line expressing human α4β2 nAChRs (e.g., SH-EP1-hα4β2 cells).[6]

  • Radioligand: Use [³H]-Cytisine, a high-affinity agonist for this receptor subtype.[6]

  • Incubation: In a 96-well plate, combine 50 µL of membrane preparation, 50 µL of [³H]-Cytisine (at a final concentration near its Kd), and 50 µL of either buffer (for total binding), a saturating concentration of a known ligand like Epibatidine (for non-specific binding), or varying concentrations of Compound X or Varenicline.

  • Equilibration: Incubate the plates for 2-4 hours at 4°C to reach equilibrium.

  • Filtration: Rapidly harvest the samples onto glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary Table 1: Binding Affinities (Ki)

CompoundTarget Receptor/EnzymeRadioligandKi (nM)
Compound X α4β2 nAChR[³H]-Cytisine85.2
Varenicline (Ref.)α4β2 nAChR[³H]-Cytisine0.8
Compound X MAO-B[³H]-Safinamide>10,000
Selegiline (Ref.)MAO-B[³H]-Safinamide5.7

Interpretation: The hypothetical data strongly suggest that Compound X binds to the α4β2 nAChR with moderate affinity, whereas it shows negligible binding to MAO-B at concentrations up to 10 µM. This allows us to prioritize the nAChR hypothesis.

Part II: Functional Characterization at the Molecular Level

Binding does not equate to function. The next critical step is to determine whether Compound X acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. For a ligand-gated ion channel like the nAChR, a functional response can be directly measured by quantifying ion flux.

Experiment 2: Two-Electrode Voltage Clamp (TEVC) Assay

Causality: This electrophysiological assay provides a direct measure of receptor function by recording the ion current that flows through the channel upon ligand binding.[6] It allows us to determine both the potency (EC50) and efficacy (% of maximal response) of Compound X.

Signaling Pathway Diagram

Agonist Compound X / Acetylcholine nAChR_Closed α4β2 nAChR (Closed State) Agonist->nAChR_Closed Binds nAChR_Open α4β2 nAChR (Open State) nAChR_Closed->nAChR_Open Conformational Change Ion_Influx Cation Influx (Na+, Ca2+) nAChR_Open->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization

Caption: Agonist binding to nAChRs induces channel opening and ion influx.

Step-by-Step Protocol:

  • Expression System: Use Xenopus oocytes injected with cRNAs encoding human α4 and β2 nAChR subunits. This system provides robust expression of functional receptors on the cell surface.

  • Recording: After 2-5 days of expression, place an oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -70 mV.

  • Application: Apply acetylcholine (ACh), the endogenous agonist, at a concentration that elicits a maximal response (e.g., 300 µM) to determine the reference maximal current (Imax).

  • Dose-Response: After washout, apply increasing concentrations of Compound X or Varenicline to the oocyte and record the peak inward current at each concentration.

  • Analysis: Normalize the current response at each concentration to the Imax produced by ACh. Plot the normalized response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (efficacy relative to ACh).

Data Summary Table 2: Functional Activity at α4β2 nAChR

CompoundPotency (EC50, nM)Efficacy (Emax, % of ACh response)Classification
Acetylcholine (Endogenous)1,200100%Full Agonist
Compound X 45055%Partial Agonist
Varenicline (Ref.)15045%Partial Agonist

Interpretation: The data indicate that Compound X is a partial agonist of the α4β2 nAChR. It is more potent than the native ligand ACh but less potent than Varenicline. Its maximal effect is approximately 55% of the response elicited by ACh, confirming its partial agonist nature.

Part III: Cellular Confirmation and Downstream Signaling

To ensure the observed activity is not an artifact of an artificial expression system, the final step is to confirm target engagement and downstream consequences in a more physiologically relevant cellular model, such as a neuronal cell line. Activation of α4β2 nAChRs leads to membrane depolarization, which in turn can trigger a cascade of downstream signaling events, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Experiment 3: Western Blot for Phospho-ERK (p-ERK)

Causality: This experiment validates that the receptor activation observed via electrophysiology translates into a recognized downstream signaling event within a cell. Measuring the ratio of phosphorylated ERK to total ERK provides a quantitative readout of the signaling cascade initiated by Compound X.

Experimental Workflow Diagram

cluster_cell Cell Treatment cluster_protein Protein Extraction & Quantification cluster_wb Western Blot cluster_analysis Analysis cell1 Culture SH-SY5Y cells (endogenously express nAChRs) cell2 Serum-starve cells to reduce basal signaling cell1->cell2 cell3 Treat with Compound X or Varenicline for a short duration (e.g., 5-15 min) cell2->cell3 protein1 Lyse cells and collect protein supernatant cell3->protein1 protein2 Determine protein concentration using BCA assay protein1->protein2 wb1 Separate proteins by size via SDS-PAGE protein2->wb1 wb2 Transfer proteins to a PVDF membrane wb1->wb2 wb3 Probe with primary antibodies (anti-p-ERK, anti-total-ERK) wb2->wb3 wb4 Incubate with HRP-conjugated secondary antibodies wb3->wb4 wb5 Detect signal using chemiluminescence wb4->wb5 analysis1 Quantify band intensity using densitometry wb5->analysis1 analysis2 Calculate the ratio of p-ERK to total-ERK analysis1->analysis2

Caption: Workflow for Western Blot analysis of ERK phosphorylation.

Step-by-Step Protocol:

  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells, which endogenously express α4β2 nAChRs.

  • Treatment: Once confluent, serum-starve the cells for 4-6 hours. Treat the cells with vehicle, Compound X (at its EC50), or Varenicline (at its EC50) for 10 minutes.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Incubate overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p44/42). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Detection: After incubation with an appropriate HRP-conjugated secondary antibody, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the intensity of the bands using densitometry software. For each sample, calculate the ratio of the p-ERK signal to the total-ERK signal.

Data Summary Table 3: Downstream Signaling (ERK Phosphorylation)

Treatment (at EC50)p-ERK / Total-ERK Ratio (Fold change vs. Vehicle)
Vehicle Control1.0
Compound X 4.2
Varenicline (Ref.)3.8

Interpretation: Treatment with Compound X leads to a significant increase in ERK phosphorylation, comparable to the effect of the known partial agonist Varenicline. This result confirms that the binding and channel gating of Compound X at the α4β2 nAChR initiates a downstream intracellular signaling cascade, solidifying its MoA in a cellular context.

Conclusion and Comparative Synthesis

The collective evidence from this structured experimental approach provides a robust confirmation of the mechanism of action for 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole (Compound X).

Final Comparative Summary:

ParameterCompound XVarenicline (Comparator)Selegiline (Comparator)Conclusion
Target Binding (Ki) 85.2 nM (α4β2 nAChR)0.8 nM (α4β2 nAChR)5.7 nM (MAO-B)Selective for α4β2 nAChR over MAO-B
Functional Potency (EC50) 450 nM150 nMN/APotent partial agonist
Functional Efficacy (Emax) 55% vs ACh45% vs AChN/AConfirms partial agonism
Cellular Signaling 4.2-fold ↑ p-ERK3.8-fold ↑ p-ERKN/AInduces downstream pathway activation

The data definitively show that Compound X is a partial agonist of the α4β2 nicotinic acetylcholine receptor . It binds selectively to the receptor, induces channel opening with moderate potency and efficacy, and activates downstream cellular signaling pathways consistent with nAChR activation. The initial hypothesis of MAO-B inhibition was effectively ruled out by the lack of binding affinity. This validated MoA provides a solid foundation for further preclinical and clinical development of Compound X as a potential therapeutic agent targeting the nicotinic cholinergic system.

References

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A Guide to Establishing Reproducible Experimental Results for 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Reproducibility

In the landscape of modern drug discovery, the thiazole ring and the pyrrolidine nucleus are privileged scaffolds, appearing in a multitude of biologically active agents.[1] The thiazole moiety, a five-membered heterocyclic compound with nitrogen and sulfur atoms, is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Similarly, the pyrrolidine ring, particularly in its chiral (S)-configuration derived from L-proline, is integral to the structure of many pharmaceuticals, including ACE inhibitors and antiviral agents.[3]

The novel compound, 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole, represents a logical conjunction of these two powerful pharmacophores. Its potential biological activity remains an area of active investigation. However, before any meaningful biological evaluation can be undertaken, the establishment of a robust and reproducible synthetic and analytical protocol is paramount. The reproducibility of experimental findings is the bedrock of scientific integrity, ensuring that results can be independently verified and built upon by the global research community.

This guide provides a comprehensive framework for researchers and drug development professionals to synthesize, characterize, and validate 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of synthetic strategies based on structurally related compounds. Our objective is to provide a self-validating system to ensure the highest degree of scientific rigor and reproducibility.

Part 1: A Proposed Pathway for Reproducible Synthesis

The synthesis of substituted thiazoles is a well-documented field, with the Hantzsch thiazole synthesis being a classic and reliable method.[4] This reaction typically involves the condensation of an α-haloketone with a thioamide. For our target molecule, a plausible and reproducible route involves the coupling of a protected (S)-proline derivative to form the requisite thioamide, followed by cyclization.

Causality of the Synthetic Design:

  • (S)-Proline as Chiral Source: We begin with N-Boc-(S)-proline to ensure the stereochemical integrity of the pyrrolidine ring is maintained throughout the synthesis. The tert-butyloxycarbonyl (Boc) protecting group is chosen for its stability under the conditions required for thioamide formation and its straightforward removal under acidic conditions.

  • Thioamide Formation: Conversion of the carboxylic acid to a thioamide is a critical step. Using Lawesson's reagent is a common and high-yielding method for this transformation. This step creates the necessary nucleophile for the subsequent cyclization.

  • Hantzsch Cyclization: The reaction of the proline-derived thioamide with an appropriate α-haloketone, such as 1-chloroacetone, will form the thiazole ring. This condensation reaction is typically robust and provides a direct route to the desired 2,4-disubstituted thiazole core.[5]

  • Deprotection: The final step involves the removal of the Boc protecting group to yield the target primary amine, which is often crucial for biological activity or further derivatization.

Detailed Experimental Protocol: Synthesis
  • Step 1: Synthesis of N-Boc-(S)-proline thioamide

    • To a solution of N-Boc-(S)-proline (1.0 eq) in anhydrous tetrahydrofuran (THF), add Lawesson's reagent (0.5 eq).

    • Stir the reaction mixture under an inert argon atmosphere at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the thioamide. Rationale: This step is critical for forming one of the key precursors. Monitoring by TLC is essential to prevent over-reaction or degradation.

  • Step 2: Cyclization to form Boc-protected 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

    • Dissolve the N-Boc-(S)-proline thioamide (1.0 eq) in ethanol.

    • Add 1-chloroacetone (1.1 eq) to the solution.

    • Reflux the mixture for 3-5 hours.[6][7] The formation of the product can be monitored by LC-MS.

    • After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify via column chromatography. Rationale: Refluxing in ethanol is a standard condition for Hantzsch synthesis, providing the thermal energy needed for the condensation and cyclization while being a relatively green solvent.

  • Step 3: Deprotection to yield 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

    • Dissolve the Boc-protected intermediate in a solution of 4M HCl in dioxane.

    • Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group.

    • Concentrate the solvent under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a suitable base to obtain the free amine. Rationale: Acidic cleavage is the standard method for Boc deprotection and typically proceeds cleanly and in high yield.

G

Caption: Proposed synthetic workflow for the target compound.

Part 2: Rigorous Characterization for Verifiable Results

Reproducibility is impossible without unambiguous characterization of the final compound and key intermediates. A multi-technique approach is required to confirm the structure, purity, and identity of the synthesized molecule. Each batch produced must be compared against a defined set of specifications.

Essential Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should confirm the number of protons and their chemical environments, including the characteristic signals for the methyl group on the thiazole, the thiazole proton, and the protons of the pyrrolidine ring. ¹³C NMR will confirm the carbon framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and determine the exact mass of the molecule, matching the theoretical value for C₉H₁₂N₂S.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A standardized method (e.g., reverse-phase C18 column, specific mobile phase gradient) should be used to establish a retention time and a purity level, which should typically be >95% for biological screening.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as N-H stretches (after deprotection) and C=N and C=C bonds within the heterocyclic rings.

  • Melting Point: A sharp and consistent melting point range is a good indicator of purity for solid compounds.[9]

Data Summary and Acceptance Criteria
Analytical Test Parameter Acceptance Criteria Purpose for Reproducibility
¹H NMR Chemical Shift (δ), Coupling Constants (J), IntegrationSpectrum consistent with proposed structure.Confirms structural identity.
¹³C NMR Chemical Shift (δ)All expected carbon signals present.Confirms carbon backbone.
HRMS m/z[M+H]⁺ within 5 ppm of theoretical mass.Confirms elemental formula.
HPLC Purity (%)≥ 95%Quantifies sample purity, ensuring consistency between batches.
FTIR Wavenumber (cm⁻¹)Presence of key functional group peaks.Confirms functional group identity.

Part 3: Comparative Analysis of Thiazole Synthesis Strategies

While the proposed Hantzsch synthesis is robust, other methods exist for creating substituted thiazoles. Understanding these alternatives provides context and contingency plans, which is crucial for troubleshooting and optimizing a reproducible protocol. Palladium-catalyzed cross-coupling reactions, for instance, offer an alternative for constructing C-C bonds to pre-formed thiazole rings, though this often requires more complex starting materials.[10]

Below is a comparison of common reaction conditions used to synthesize various thiazole and thiadiazole derivatives, highlighting the variables that must be controlled for reproducibility.

Methodology Key Reagents Solvent Conditions Typical Yield Reference
Hantzsch Synthesis Thioamide + α-haloketoneEthanolReflux, 3-5 h60-80%[7]
Condensation Hydrazide + AldehydeEthanolReflux, 3 h57-98%[6]
Palladium Catalysis Thiazole + Coupling PartnerH₂O/EthanolMild ConditionsHigh[10]
Hantzsch (Pyridine) Carbothioamide + Chloro-acetoacetateEthanolRefluxGood[4]

This table illustrates that while ethanol is a common solvent, reaction times and yields can vary significantly based on the specific substrates. For any given protocol, these parameters must be precisely defined and controlled to ensure a reproducible outcome. The choice of a one-pot condensation reaction, like the Hantzsch synthesis, often simplifies the workflow and reduces the potential for variability between steps.[6][7]

Part 4: Establishing a Self-Validating Workflow

A truly reproducible protocol is a self-validating one. This means building in checkpoints and quality control measures throughout the entire process, from starting materials to the final product.

Key Pillars of a Self-Validating System:

  • Starting Material Qualification: Do not assume the purity of commercial reagents. Key starting materials like N-Boc-(S)-proline and 1-chloroacetone should be verified for identity and purity upon receipt.

  • In-Process Controls (IPCs): Utilize techniques like TLC and LC-MS to monitor reaction progress at set time points. This ensures that each step has proceeded to completion before moving to the next, preventing the carry-over of impurities that can affect the reproducibility of subsequent steps.

  • Intermediate Characterization: Isolate and fully characterize key intermediates, such as the N-Boc-(S)-proline thioamide. This confirms the success of the preceding step and provides pure material for the next, isolating potential points of failure.

  • Final Product Specification: Use the data from the analytical techniques described in Part 2 to create a formal Certificate of Analysis (CoA) for each batch. This document serves as the definitive record of that batch's quality and its adherence to the established reproducibility standards.

G

Caption: A self-validating workflow with integrated quality control.

Conclusion

The synthesis of a novel molecule like 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole holds significant promise, but its potential can only be realized through rigorous, reproducible science. The framework presented in this guide—from a reasoned synthetic strategy and multi-faceted characterization to a self-validating workflow—provides the necessary blueprint. By explaining the causality behind each decision and embedding quality control throughout the process, researchers can establish a protocol that is not only successful but also trustworthy. Adherence to these principles will ensure that any subsequent biological data generated is based on a well-defined and consistent chemical entity, paving the way for credible and impactful scientific discovery.

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  • Title: Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management Source: NIH URL: [Link]

  • Title: An Overview of Thiazole Derivatives and its Biological Activities Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: 2-acetyl-4-methyl thiazole Source: The Good Scents Company URL: [Link]

  • Title: (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide Source: PubChem URL: [Link]

  • Title: Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples Source: NIH URL: [Link]

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A Head-to-Head Comparison of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole and Other Thiazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique electronic properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides an in-depth, head-to-head comparison of the promising lead compound, 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole, with other key thiazole derivatives, supported by experimental data to inform future drug design and development strategies.

The Significance of the Thiazole-Pyrrolidine Hybrid Scaffold

The combination of a thiazole ring with a pyrrolidine moiety represents a compelling strategy in drug discovery. The thiazole core acts as a versatile pharmacophore, capable of engaging in various biological interactions, while the pyrrolidinyl group can impart favorable pharmacokinetic properties, such as improved solubility and cell permeability. Furthermore, the stereochemistry of the pyrrolidine ring, as in the (2S) configuration, can introduce specific spatial arrangements that are crucial for selective target binding.

Recent studies have highlighted the potential of this hybrid scaffold. For instance, certain thiazole-based pyrrolidine derivatives have demonstrated selective antibacterial activity against Gram-positive bacteria with minimal toxicity to mammalian cells[1][2]. In the realm of oncology, analogs such as (S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide have shown potential as anticancer agents through the inhibition of tubulin polymerization[3]. These findings underscore the therapeutic promise of this chemical class and warrant a detailed comparative analysis.

Comparative Analysis: Performance Metrics

To provide a clear and objective comparison, we will evaluate 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole and its analogs based on key performance metrics relevant to drug development: antibacterial efficacy (Minimum Inhibitory Concentration - MIC) and anticancer potency (Half-maximal Inhibitory Concentration - IC50).

Antibacterial Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics. Thiazole derivatives have shown considerable promise in this area. The following table summarizes the antibacterial activity of a 4-F-phenyl substituted thiazole-pyrrolidine derivative against various bacterial strains. While specific data for 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole is not publicly available, the data for this close analog provides valuable insights into the potential of this scaffold.

Table 1: Minimum Inhibitory Concentration (MIC) of a 4-F-phenyl Thiazole-Pyrrolidine Derivative [1]

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive>128
Bacillus cereusGram-positive128
Escherichia coliGram-negative>128
Salmonella typhimuriumGram-negative>128

Note: The specific compound is a 2-(1-(4-(4-fluorophenyl)thiazol-2-yl)hydrazono)ethyl)-1H-pyrrole derivative.

The data indicates that this particular thiazole-pyrrolidine derivative exhibits selective, albeit moderate, activity against the Gram-positive bacterium Bacillus cereus. The lack of potent broad-spectrum activity in this analog suggests that further structural modifications are necessary to enhance antibacterial efficacy. The outer membrane of Gram-negative bacteria often presents a significant barrier to antimicrobial compounds, which may explain the observed lack of activity[1][2].

Anticancer Activity

The development of targeted anticancer therapies is a cornerstone of modern oncology. Thiazole-containing compounds have been investigated for their ability to inhibit various cancer-related targets. The following table presents the anticancer activity of a representative thiazole-pyrrolidinone derivative against a human cancer cell line, providing a benchmark for the potential of the 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole scaffold.

Table 2: Anticancer Activity (IC50) of a Thiazole-Pyrrolidinone Derivative [3]

CompoundCell LineIC50 (µM)Mechanism of Action
(S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide AnalogHeLa (Cervical Cancer)0.125Tubulin Polymerization Inhibition

This data reveals the potent and specific anticancer activity of a thiazole-pyrrolidine analog, highlighting its potential as a lead compound for the development of novel antimitotic agents. The low micromolar IC50 value suggests a high affinity for its molecular target, tubulin.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole derivatives is intricately linked to their structural features. Analysis of the available data provides valuable insights into the structure-activity relationships (SAR) of the thiazole-pyrrolidine scaffold.

  • Substitution on the Thiazole Ring: The nature and position of substituents on the thiazole ring are critical determinants of activity. For instance, the presence of a methyl group at the 2-position, as in our lead compound, can influence both potency and metabolic stability.

  • The Role of the Pyrrolidine Moiety: The pyrrolidine ring is not merely a passive linker but actively contributes to the biological profile of the molecule. Its stereochemistry, as well as substitutions on the ring, can significantly impact target binding and pharmacokinetic properties. The observation that the pyrrolidine ring may enhance anticonvulsant activity in some analogs underscores its importance.

  • Aromatic Substituents: In many active thiazole derivatives, an aromatic substituent is present. The electronic and steric properties of this group can dramatically affect biological activity. For example, the 4-F-phenyl group in the antibacterial analog likely plays a key role in its selective activity.

The logical relationship for SAR can be visualized as follows:

SAR_Logic Thiazole_Core Thiazole Core Biological_Activity Biological Activity (Antibacterial, Anticancer) Thiazole_Core->Biological_Activity Pharmacophore Pyrrolidine_Moiety Pyrrolidine Moiety Pyrrolidine_Moiety->Biological_Activity Pharmacokinetics Target Interaction Substituents Substituents (e.g., Methyl, Phenyl) Substituents->Biological_Activity Modulates Potency & Selectivity

Caption: Structure-Activity Relationship Logic.

Experimental Protocols for Evaluation

To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols for assessing the biological activity of thiazole derivatives are essential.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is a standardized assay to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Workflow:

Antibacterial_Workflow start Prepare serial dilutions of test compound inoculate Inoculate with standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Determine MIC (lowest concentration with no visible growth) incubate->read end Record Results read->end

Caption: Broth Microdilution Workflow.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate treat Treat cells with serial dilutions of test compound start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Solubilize formazan crystals incubate2->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 value read->calculate end Record Results calculate->end

Caption: MTT Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole scaffold holds significant promise as a template for the design of novel therapeutic agents. While direct comparative data for this specific compound is limited in the public domain, analysis of structurally related analogs reveals its potential in both antibacterial and anticancer applications.

The presented data underscores the importance of the thiazole-pyrrolidine hybrid structure. Future research should focus on the systematic exploration of the structure-activity relationships by synthesizing and evaluating a library of analogs with diverse substitutions at the 2- and 5-positions of the thiazole ring and on the pyrrolidine moiety. Such studies, guided by the robust experimental protocols outlined in this guide, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic profiles of this promising class of compounds, ultimately paving the way for the development of next-generation therapeutics.

References

  • Gündüz, M. G., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185.
  • ResearchGate. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Available at: [Link].

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing science, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole, a heterocyclic compound featuring both a thiazole and a pyrrolidine moiety. The procedures outlined herein are grounded in established safety principles and regulatory standards, ensuring the protection of personnel, facilities, and the environment.

The causality behind these specific protocols stems from the inherent chemical properties of the compound's constituent parts. The thiazole ring, an electron-rich heterocycle, and the pyrrolidine ring, a cyclic secondary amine, dictate its potential reactivity, toxicity, and environmental fate.[1][2][3] Therefore, a comprehensive understanding of these hazards is the critical first step in its safe management.

Hazard Identification and Risk Assessment

The primary hazards are associated with its potential toxicity, reactivity with incompatible materials, and environmental impact. The U.S. Environmental Protection Agency (EPA) mandates that any generator of chemical waste is responsible for determining if that waste is hazardous.[6][7]

Table 1: Inferred Hazard Profile and Associated Risks

Hazard CategoryDescriptionRationale & Causality
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[4][5]Heterocyclic compounds, particularly those containing nitrogen and sulfur, can interfere with biological processes. The pyrrolidine moiety is a known structural feature in many biologically active and toxic compounds.[8][9]
Skin & Eye Irritation Expected to cause skin and serious eye irritation.[4][5]Amine functionalities, like the pyrrolidine ring, can be corrosive or irritating to tissues upon contact.[10]
Reactivity Incompatible with strong oxidizing agents, strong bases, amines, and strong reducing agents.[4]The electron-rich thiazole ring and the secondary amine of the pyrrolidine ring can react exothermically with oxidizers. The amine group can react vigorously with acids and other reactive compounds.
Environmental Potentially harmful to aquatic life.[11] Discharge into the environment must be avoided.[11]Thiazole and pyrrolidine derivatives can be persistent in the environment and exhibit ecotoxicity. Proper disposal prevents contamination of water and soil.[12]

Pre-Disposal Handling and Waste Accumulation

Proper handling from the moment the material is designated as waste is crucial for ensuring safety.

Personal Protective Equipment (PPE)

Always handle the waste material wearing appropriate PPE to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat. Ensure it is buttoned.

  • Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood.[4]

Waste Segregation and Storage

The principle of segregation is fundamental to preventing dangerous chemical reactions in the waste container.

  • Designated Waste Container: Dedicate a specific, clearly labeled container for 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole waste.

  • Incompatible Materials: Store this waste stream away from incompatible materials, especially strong oxidizing agents, acids, and bases.[4][13]

  • Container Integrity: Use a chemically compatible container with a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.

  • Location: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from heat sources or direct sunlight.[4]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous waste in accordance with all local, state, and federal regulations.[13][14] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for "cradle-to-grave" management of hazardous materials.[6]

Step 1: Waste Classification Based on its inferred properties (irritant, potential toxicity), this compound must be classified as hazardous chemical waste.

Step 2: Containerization

  • Transfer the waste material, including any contaminated items (e.g., pipette tips, weighing paper, gloves), into the designated waste container.

  • If dealing with a solution, ensure the container is appropriate for liquids and will not degrade.

  • Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

Step 3: Labeling Proper labeling is a regulatory requirement and essential for safety. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole". Do not use abbreviations.

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first drop of waste was added to the container).

  • Your name, department, and contact information.

Step 4: Final Disposal

  • Do NOT dispose of this chemical down the drain or in regular trash. This is illegal and environmentally damaging.[11]

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Your EHS office will arrange for a licensed hazardous waste disposal company to transport and dispose of the material, typically via high-temperature chemical incineration.[11] This method is the scientifically preferred route as it ensures the complete destruction of the organic molecule.

Disposal Workflow Diagram

G cluster_lab In the Laboratory cluster_ehs Institutional EHS Protocol cluster_disposal Licensed Disposal Facility A Waste Generation (e.g., reaction byproduct, expired material) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Keep away from incompatibles) B->C D Containerize in a Sealed, Compatible Container C->D E Label Container (Name, Hazards, Date) D->E F Store in Designated Secondary Containment Area E->F G Request Waste Pickup (Contact EHS Office) F->G H EHS Collects Waste G->H I Consolidation at Central Accumulation Area H->I J Transport by Licensed Hazardous Waste Contractor I->J K Final Disposal (e.g., Chemical Incineration) J->K

Caption: Workflow for the safe disposal of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole.

Spill and Emergency Procedures

Accidents can happen, and preparedness is key to a safe response.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).[15] Do not use combustible materials like paper towels on a neat liquid spill.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[4]

    • Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

    • Report the incident to your supervisor and EHS.

  • Major Spill (outside a fume hood or if you feel unwell):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if there is a fire or explosion risk.

    • Close the laboratory doors.

    • Call your institution's emergency number and the EHS office from a safe location. Provide the chemical name, location, and approximate quantity of the spill.

    • Do not re-enter the lab until cleared by emergency personnel.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific discovery does not come at the cost of personal or environmental health.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Safety Data Sheet for 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid (Revision 2023). Fisher Scientific. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical properties of thiadiazole compounds. ResearchGate. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Works, Inc. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • 2-Pyrrolidone Safety Data Sheet. Carl ROTH. [Link]

  • 2-Methyl-1,3-thiazole-4-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives. MDPI. [Link]

  • Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed, National Library of Medicine. [Link]

  • N-methyl-2-pyrrolidone Safety Data Sheet. Chemos GmbH & Co. KG. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. PubMed Central, National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.